Buflomedil
Description
BUFLOMEDIL is a small molecule drug with a maximum clinical trial phase of IV and is indicated for cardiovascular disease. It was withdrawn in at least one region.
RN given refers to parent cpd; synonym LL 1656 refers to HCl; structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18/h11-12H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYLAEYXIQKAOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35543-24-9 (hydrochloride) | |
| Record name | Buflomedil [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5022697 | |
| Record name | Buflomedil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55837-25-7 | |
| Record name | Buflomedil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55837-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buflomedil [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buflomedil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13510 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Buflomedil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Buflomedil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.393 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUFLOMEDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7I71DQ432 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Buflomedil's Mechanism of Action on Vascular Smooth Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buflomedil is a vasoactive drug recognized for its therapeutic efficacy in peripheral and cerebral vascular diseases. Its primary mechanism of action on vascular smooth muscle is multifaceted, involving the modulation of several key signaling pathways that regulate vascular tone. This technical guide provides a comprehensive analysis of this compound's effects, focusing on its interactions with alpha-adrenoceptors and calcium channels, and explores other potential mechanisms. The guide summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows to support further research and drug development.
Core Mechanisms of Action
This compound's vasodilatory effect on vascular smooth muscle is primarily attributed to two main mechanisms: non-selective alpha-adrenoceptor antagonism and a weak, non-specific blockade of calcium channels. Evidence also suggests potential involvement of phosphodiesterase inhibition, although this is less well-characterized in vascular smooth muscle.
Alpha-Adrenoceptor Antagonism
This compound acts as a non-selective antagonist at alpha-adrenergic receptors on vascular smooth muscle cells.[1][2][3] This antagonism inhibits the vasoconstrictive effects of endogenous catecholamines like norepinephrine, leading to vasodilation.[2]
A key study investigating the inhibitory effect of this compound on alpha1-adrenoceptors demonstrated its interaction with subtypes alpha1A and alpha1B. A radioligand binding displacement study using [3H]prazosin on rat prostate alpha1A-adrenoceptors and spleen alpha1B-adrenoceptors revealed a differential affinity.[1]
| Parameter | Value | Tissue/Receptor Source | Citation |
| Affinity Ratio (α1A-AR / α1B-AR) | 4.06 / 6.84 | Rat Prostate (α1A) / Spleen (α1B) |
This ratio indicates a degree of selectivity for the alpha1A-adrenoceptor over the alpha1B-adrenoceptor.Further quantitative data, such as specific IC50 or Ki values for each alpha-adrenoceptor subtype (α1A, α1B, α1D, and α2) in vascular smooth muscle, are not extensively detailed in the reviewed literature.
This protocol outlines the methodology for determining the binding affinity of this compound for alpha-adrenoceptor subtypes.
Objective: To determine the affinity of this compound for alpha1A and alpha1B-adrenoceptors by measuring its ability to displace a radiolabeled ligand ([3H]prazosin).
Materials:
-
Tissue preparations enriched with specific adrenoceptor subtypes (e.g., rat prostate for alpha1A, rat spleen for alpha1B).
-
[3H]prazosin (radioligand).
-
This compound solutions of varying concentrations.
-
Membrane preparation buffers and assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the selected tissues in a cold buffer and prepare a membrane fraction through differential centrifugation.
-
Binding Assay: Incubate the membrane preparations with a fixed concentration of [3H]prazosin in the absence or presence of increasing concentrations of this compound.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of [3H]prazosin binding against the concentration of this compound. Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]prazosin). The affinity constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
Calcium Channel Blockade
This compound exhibits a weak and non-specific calcium antagonistic effect. This action contributes to its vasodilatory properties by reducing the influx of extracellular calcium into vascular smooth muscle cells, a critical step in the contractile process.
Quantitative data, such as IC50 values for the inhibition of L-type calcium channels in vascular smooth muscle cells, are not consistently reported in the available literature, underscoring the characterization of this effect as "weak and non-specific."
This protocol describes a method to investigate the effects of this compound on voltage-gated calcium channels in isolated vascular smooth muscle cells.
Objective: To measure the effect of this compound on L-type calcium channel currents.
Materials:
-
Isolated vascular smooth muscle cells (e.g., from rat aorta or A7r5 cell line).
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass micropipettes.
-
Extracellular and intracellular solutions.
-
This compound solutions.
Procedure:
-
Cell Preparation: Isolate single vascular smooth muscle cells using enzymatic digestion.
-
Patch Pipette Fabrication: Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Whole-Cell Configuration: Achieve a gigaseal between the micropipette and the cell membrane, followed by rupture of the membrane patch to obtain the whole-cell configuration.
-
Current Recording: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit calcium currents. Barium is often used as the charge carrier to isolate calcium channel currents.
-
Drug Application: Perfuse the cell with this compound-containing extracellular solution and record the changes in the calcium channel currents.
-
Data Analysis: Analyze the current-voltage (I-V) relationship and the degree of current inhibition at different this compound concentrations to determine the IC50.
This compound's Inhibition of L-type Calcium Channels
Potential Phosphodiesterase (PDE) Inhibition
Some studies suggest that this compound may exert part of its effects through the inhibition of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). An increase in intracellular cAMP and cGMP in vascular smooth muscle leads to vasodilation.
Summary of Mechanisms and Signaling Pathways
The following diagram illustrates the primary and potential mechanisms of action of this compound on vascular smooth muscle cells.
Overview of this compound's Mechanisms of Action
Conclusion for Drug Development Professionals
The multifaceted mechanism of action of this compound, primarily as a non-selective alpha-adrenoceptor antagonist with weak calcium channel blocking properties, provides a basis for its vasodilatory effects. For drug development professionals, the preferential affinity for the alpha1A-adrenoceptor subtype, as suggested by limited data, may offer an avenue for developing more selective and potent analogues with potentially improved side-effect profiles. A significant gap in the current understanding is the lack of comprehensive quantitative data on its interaction with all alpha-adrenoceptor subtypes and its precise effects on various calcium channel isoforms in vascular smooth muscle. Further electrophysiological and radioligand binding studies are warranted to fully elucidate its pharmacological profile. The potential for phosphodiesterase inhibition remains an area for further investigation to determine its contribution to the overall therapeutic effect. A more detailed characterization of these mechanisms could pave the way for the rational design of new therapeutics for vascular disorders.
References
- 1. Inhibitory effect of this compound on prostate alpha1A adrenoceptor in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on the responsiveness of canine vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An experimental overview of a new vasoactive drug: this compound HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
Buflomedil's Alpha-Adrenergic Receptor Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buflomedil is a vasoactive agent recognized for its therapeutic effects in peripheral and cerebral vascular diseases. A primary mechanism contributing to its vasodilatory properties is the antagonism of alpha-adrenergic receptors. This technical guide provides an in-depth exploration of this compound's interaction with alpha-1 (α1) and alpha-2 (α2) adrenergic receptors, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the associated signaling pathways. The information presented is intended to support further research and drug development efforts in the field of adrenergic pharmacology.
Introduction
This compound hydrochloride is a peripherally acting vasodilator that improves blood flow, particularly in the microcirculation.[1] Its multifaceted pharmacological profile includes the inhibition of platelet aggregation and improvement of erythrocyte deformability.[1] However, a cornerstone of its mechanism of action is its ability to block alpha-adrenergic receptors, which are instrumental in mediating vasoconstriction in response to catecholamines like norepinephrine.[2][3] This guide focuses specifically on the alpha-adrenergic antagonist properties of this compound, providing a detailed overview for the scientific community.
Quantitative Analysis of this compound's Alpha-Adrenergic Receptor Antagonism
The affinity of this compound for alpha-adrenergic receptor subtypes has been quantified in several studies, primarily focusing on the α1 subtypes due to their significant role in vascular smooth muscle contraction.
| Receptor Subtype | Ligand | Tissue/System | Parameter | Value | Reference |
| α1A-Adrenergic | This compound | Rat Prostate | Ki | 4.06 µM | [4] |
| α1B-Adrenergic | This compound | Rat Spleen | Ki | 6.84 µM |
Note: While this compound is considered a non-selective alpha-adrenoceptor antagonist, specific Ki or pA2 values for α2-adrenergic receptor subtypes were not available in the reviewed literature.
Signaling Pathways
The antagonistic action of this compound on alpha-adrenergic receptors interrupts specific intracellular signaling cascades that lead to physiological responses such as vasoconstriction.
Alpha-1 Adrenergic Receptor Signaling Pathway
Alpha-1 adrenergic receptors are coupled to the Gq family of G-proteins. Upon activation by an agonist like norepinephrine, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increased intracellular calcium, along with the activation of PKC, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. This compound, by blocking this receptor, prevents the initiation of this cascade.
References
Unraveling the Multifaceted Pharmacological Profile of Buflomedil Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buflomedil hydrochloride is a vasoactive drug that has been utilized in the management of peripheral and cerebral vascular diseases. Its therapeutic effects are attributed to a complex pharmacological profile, encompassing vasodilation, hemorheological improvements, and anti-platelet activity. This technical guide provides an in-depth examination of the pharmacological properties of this compound hydrochloride, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.
Introduction
This compound hydrochloride is a synthetic compound recognized for its therapeutic benefits in conditions characterized by impaired blood flow, such as intermittent claudication and cerebrovascular insufficiency.[1][2] The drug's efficacy stems from its multi-target mechanism of action, which distinguishes it from other vasoactive agents.[3] This guide aims to consolidate the existing knowledge on this compound's pharmacological profile, offering a comprehensive resource for the scientific community.
Pharmacodynamics: A Multi-pronged Approach to Vascular Health
This compound's pharmacodynamic effects are diverse, contributing to its overall impact on the circulatory system. The primary mechanisms include alpha-adrenoceptor antagonism, weak calcium channel blockade, and favorable alterations in blood rheology.[3][4]
Adrenoceptor Antagonism
This compound acts as a non-selective antagonist of α-adrenergic receptors. By blocking these receptors, particularly α1-adrenoceptors on vascular smooth muscle, it inhibits catecholamine-induced vasoconstriction, leading to vasodilation and improved blood flow. It also exhibits antagonistic properties at α2-adrenoceptors, which can further contribute to its vasoactive and antiplatelet effects.
Hemorheological Effects
A key aspect of this compound's profile is its ability to improve the flow properties of blood. This is achieved through several mechanisms:
-
Enhanced Erythrocyte Deformability: this compound has been shown to improve the flexibility of red blood cells, allowing them to pass more easily through narrow capillaries and improving microcirculation.
-
Inhibition of Platelet Aggregation: The drug weakly inhibits platelet aggregation induced by various agonists such as ADP, collagen, and epinephrine. This anti-platelet effect is thought to be mediated, in part, by its α2-adrenergic antagonist activity.
-
Reduction in Blood Viscosity: Studies have indicated that this compound can decrease both whole blood and plasma viscosity. The reduction in plasma viscosity may be linked to a decrease in plasma fibrinogen levels.
Weak Calcium Channel Blockade
This compound exhibits a weak calcium channel blocking activity. This effect, although less potent than its alpha-blocking activity, likely contributes to its vasodilatory properties by reducing calcium influx into vascular smooth muscle cells, leading to relaxation.
Quantitative Pharmacological Data
The following tables summarize key quantitative data related to the pharmacological activity of this compound hydrochloride.
Table 1: Receptor Binding Affinities
| Receptor Subtype | Species | Preparation | Radioligand | Parameter | Value | Reference |
| α1A-adrenoceptor | Rat | Prostate | [3H]prazosin | Ki | 4.06 µM | |
| α1B-adrenoceptor | Rat | Spleen | [3H]prazosin | Ki | 6.84 µM | |
| α2-adrenoceptor | Human | Platelets | [3H]-yohimbine | IC50 | 1 ± 0.5 µM |
Table 2: Pharmacokinetic Parameters
| Parameter | Route of Administration | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | Oral | 1.5 - 4 hours | MIMS Philippines |
| Plasma Half-life (t1/2) | Oral / Intravenous | 2 - 3 hours | MIMS Philippines, |
| Plasma Protein Binding | - | 60 - 80% | MIMS Philippines, |
Table 3: Clinical Efficacy in Intermittent Claudication (Treadmill Test)
| Parameter | Duration of Treatment | Improvement vs. Placebo | Reference |
| Pain-Free Walking Distance | 12 weeks | 76.9 m (95% CI 32.3 to 121.5) | |
| Maximum Walking Distance | 12 weeks | 112.6 m (95% CI 27.7 to 197.5) |
Experimental Protocols
This section outlines the general methodologies employed in key experiments to characterize the pharmacological profile of this compound hydrochloride.
Radioligand Binding Assay for Adrenoceptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for α-adrenergic receptor subtypes.
General Protocol:
-
Membrane Preparation: Membranes expressing the target receptor (e.g., from rat prostate for α1A or spleen for α1B) are prepared by homogenization and centrifugation.
-
Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [3H]prazosin for α1 receptors or [3H]-yohimbine for α2 receptors) and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Platelet Aggregation Assay
Objective: To assess the inhibitory effect of this compound on platelet aggregation.
General Protocol:
-
Platelet-Rich Plasma (PRP) Preparation: Venous blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation at a low speed.
-
Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer, which records changes in light transmission through a PRP sample.
-
Procedure: PRP is pre-incubated with this compound or a vehicle control. An aggregating agent (e.g., ADP, collagen, or epinephrine) is then added to induce aggregation.
-
Data Analysis: The percentage of inhibition of aggregation by this compound is calculated by comparing the aggregation response in the presence and absence of the drug.
Erythrocyte Deformability Assessment (Filtration Method)
Objective: To evaluate the effect of this compound on the ability of red blood cells to deform and pass through small pores.
General Protocol:
-
Blood Sample Preparation: Whole blood is collected and may be washed and resuspended in a buffer solution.
-
Filtration System: A filtration apparatus is used, which typically consists of a filter with micropores of a defined size (e.g., 5 µm) and a system to apply a constant pressure.
-
Procedure: The red blood cell suspension is passed through the filter, and the time taken for a specific volume to pass is measured. This can be compared between samples treated with this compound and control samples.
-
Data Analysis: An index of erythrocyte deformability is calculated based on the filtration time or flow rate. An increase in flow rate or a decrease in filtration time indicates improved deformability.
Calcium Channel Blocking Activity (Isolated Tissue Assay)
Objective: To determine the weak calcium channel blocking effect of this compound.
General Protocol:
-
Tissue Preparation: A smooth muscle preparation, such as a strip of rat ileum, is dissected and mounted in an organ bath containing a physiological salt solution.
-
Contraction Induction: The tissue is contracted by adding a high concentration of potassium chloride (KCl), which depolarizes the cell membrane and opens voltage-gated calcium channels.
-
Procedure: The contractile response to KCl is measured in the absence and presence of varying concentrations of this compound.
-
Data Analysis: The inhibitory effect of this compound on the KCl-induced contraction is quantified to assess its calcium channel blocking activity. A reduction in the contractile response suggests a blockade of calcium influx.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to this compound's pharmacology.
Caption: Overview of this compound's multifaceted mechanism of action.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Workflow for assessing platelet aggregation inhibition.
Conclusion
This compound hydrochloride possesses a unique and complex pharmacological profile characterized by its combined actions as an α-adrenoceptor antagonist, a weak calcium channel blocker, and a hemorheological agent. This multifaceted mechanism of action underpins its therapeutic utility in various vascular disorders. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design novel compounds with optimized pharmacological properties for the treatment of ischemic conditions. Further research into the precise molecular interactions and signaling cascades modulated by this compound will be crucial for a more complete understanding of its therapeutic effects and for the development of next-generation vasoactive drugs.
References
- 1. [Platelet function after the single administration of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. In vitro studies of the effect of this compound on platelet responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Review of Buflomedil's Vasoactive Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Buflomedil is a vasoactive agent that has been investigated for its therapeutic potential in peripheral and cerebral vascular diseases. Its mechanism of action is multifaceted, primarily revolving around its ability to induce vasodilation and improve blood flow through a combination of pharmacological effects. This technical guide provides a comprehensive review of this compound's vasoactive properties, detailing its interactions with adrenergic receptors, its influence on calcium signaling, and its hemorheological effects. The content herein is intended to serve as a resource for researchers and professionals in drug development, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Core Vasoactive Mechanisms of this compound
This compound's vasoactive effects are attributed to three primary mechanisms: non-selective alpha-adrenoceptor antagonism, weak calcium channel blockade, and favorable alterations in blood rheology.
Alpha-Adrenoceptor Antagonism
This compound acts as a non-selective antagonist at alpha-adrenergic receptors, which are key regulators of vascular tone. By blocking these receptors on vascular smooth muscle cells, this compound inhibits the vasoconstrictive effects of endogenous catecholamines like norepinephrine and epinephrine.[1] This leads to vasodilation and an increase in peripheral blood flow.
Alpha-1 adrenergic receptors are Gq/11 protein-coupled receptors. Their activation by agonists leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increased intracellular calcium binds to calmodulin, which then activates myosin light chain kinase (MLCK), leading to phosphorylation of the myosin light chain and subsequent smooth muscle contraction. This compound, by blocking the α1-adrenoceptor, inhibits this entire cascade, resulting in vasodilation.
Alpha-2 adrenergic receptors are coupled to the inhibitory G-protein, Gi. Activation of α2-adrenoceptors by agonists inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels result in reduced protein kinase A (PKA) activity. PKA normally contributes to vasodilation by phosphorylating and inhibiting MLCK. Therefore, inhibition of the α2-adrenoceptor by this compound prevents the decrease in cAMP, thereby maintaining PKA activity and promoting vasodilation.
Weak Calcium Channel Blockade
This compound exhibits a nonspecific and weak calcium antagonistic effect.[1] It is thought to inhibit the influx of extracellular calcium through voltage-gated L-type calcium channels in vascular smooth muscle cells. Since intracellular calcium is a critical trigger for muscle contraction, this blockade contributes to vasodilation.
Voltage-gated calcium channels open in response to membrane depolarization, allowing an influx of calcium ions. This increase in intracellular calcium is a primary stimulus for vasoconstriction, acting through the calmodulin-MLCK pathway as described previously. By weakly blocking these channels, this compound reduces the influx of calcium, thereby promoting vasodilation.
Hemorheological Effects
This compound has been shown to improve the rheological properties of blood, which can enhance microcirculation.[2] This includes the inhibition of platelet aggregation and an improvement in erythrocyte deformability.
-
Inhibition of Platelet Aggregation: this compound inhibits platelet aggregation induced by various agonists. This effect is, in part, attributed to its alpha-2 adrenergic antagonistic properties on platelets.
-
Improved Erythrocyte Deformability: Studies have indicated that this compound can improve the filterability of red blood cells, suggesting an enhancement of their deformability.[2] This allows for easier passage through narrow capillaries, thereby improving tissue perfusion.
Quantitative Data on Vasoactive Properties
| Parameter | Receptor/Target | Value | Species/System | Reference |
| Affinity Ratio | α1A-AR / α1B-AR | 4.06 / 6.84 | Rat | [3] |
| IC50 | Epinephrine-induced Platelet Aggregation | 1 ± 0.5 µM | Human | N/A |
Note: Comprehensive Ki values for all alpha-adrenoceptor subtypes and specific pA2/EC50 values for vascular smooth muscle relaxation are not consistently reported in the available literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the vasoactive properties of this compound.
Isolated Tissue Bath for Vascular Reactivity
This protocol is designed to assess the effect of this compound on the contractility of isolated arterial rings.
-
Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., rat) and excise the thoracic aorta.
-
Immediately place the aorta in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).
-
Carefully remove adipose and connective tissue from the aorta.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Mounting and Equilibration:
-
Suspend each aortic ring between two stainless-steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Connect the upper hook to an isometric force transducer.
-
Apply a resting tension of 1.5 g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
-
-
Viability Check:
-
After equilibration, contract the rings with a high concentration of KCl (e.g., 80 mM) to assess tissue viability.
-
Wash the tissues and allow them to return to the baseline resting tension.
-
-
Experimental Procedure:
-
Pre-incubate the aortic rings with various concentrations of this compound or vehicle for a specified period (e.g., 30 minutes).
-
Generate cumulative concentration-response curves to a vasoconstrictor agonist (e.g., phenylephrine) by adding the agonist in a stepwise manner.
-
Record the isometric tension continuously.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curves and calculate the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal response) values.
-
In the presence of an antagonist like this compound, a rightward shift in the concentration-response curve of the agonist is indicative of competitive antagonism.
-
Conclusion
This compound's vasoactive properties are the result of a synergistic combination of non-selective alpha-adrenoceptor antagonism, weak calcium channel blockade, and positive hemorheological effects. This multifaceted mechanism of action provides a broad basis for its vasodilatory effects and its potential to improve microcirculation. Further research to fully quantify its binding affinities at all adrenoceptor subtypes and its precise effects on calcium channel kinetics will provide a more complete understanding of its pharmacological profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future investigations into this compound and other vasoactive compounds.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in peripheral and cerebral vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on erythrocyte deformability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on the responsiveness of canine vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Buflomedil: A Technical Guide to its Role in Enhancing Microcirculation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buflomedil is a vasoactive drug recognized for its efficacy in improving microcirculation, primarily in the context of peripheral and cerebral vascular diseases. Its therapeutic benefits stem from a multifaceted mechanism of action that encompasses vasodilation, hemorheological improvements, and antiplatelet effects. This technical guide provides an in-depth exploration of this compound's core pharmacological activities, detailing its impact on vascular tone, blood cell properties, and platelet function. The document summarizes key quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for assessing its effects, and provides visual representations of its signaling pathways and the logical interplay of its mechanisms to offer a comprehensive resource for the scientific community.
Core Mechanisms of Action
This compound's influence on microcirculation is not attributed to a single mode of action but rather to a combination of pharmacological effects that collectively enhance blood flow and tissue perfusion.[1] These primary mechanisms include:
-
Alpha-Adrenoceptor Antagonism: this compound acts as a non-selective inhibitor of both α1- and α2-adrenergic receptors located on vascular smooth muscle.[2] By blocking these receptors, it counteracts the vasoconstrictive effects of catecholamines like norepinephrine, leading to vasodilation and an increase in peripheral blood flow.[2][3]
-
Weak Calcium Channel Blockade: The drug exhibits a modest inhibitory effect on cellular calcium channels.[3] This action contributes to the relaxation of vascular smooth muscle, further promoting vasodilation.
-
Inhibition of Platelet Aggregation: this compound has been shown to inhibit platelet aggregation, which is a critical factor in the formation of microthrombi that can impede blood flow.
-
Improved Erythrocyte Deformability: The drug enhances the flexibility of red blood cells, a crucial property for their passage through the narrow capillaries of the microcirculation.
These combined actions result in improved blood rheology, reduced vascular resistance, and ultimately, enhanced oxygen and nutrient delivery to ischemic tissues.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on this compound, providing a comparative overview of its efficacy.
Table 1: In Vitro Pharmacological Activity of this compound
| Parameter | Value | Assay | Source |
| α1A-Adrenoceptor Affinity (Ki) | 4.06 µM | Radioligand Binding Assay (Rat Prostate) | |
| α1B-Adrenoceptor Affinity (Ki) | 6.84 µM | Radioligand Binding Assay (Rat Spleen) | |
| IC50 for [3H]-Yohimbine Binding Inhibition | 1 ± 0.5 µM | Competition Binding Assay (Human Platelets) |
Table 2: Clinical Efficacy of this compound in Intermittent Claudication
| Outcome Measure | Improvement with this compound | Study Population | Duration | Source |
| Pain-Free Walking Distance | Weighted Mean Difference: 75.1 m (95% CI: 20.6 to 129.6) | General Intermittent Claudication | 12 weeks | |
| Pain-Free Walking Distance | Weighted Mean Difference: 80.6 m (95% CI: 3.0 to 158.2) | Diabetic Patients with Intermittent Claudication | 12 weeks | |
| Maximum Walking Distance | Weighted Mean Difference: 80.7 m (95% CI: 9.4 to 152) | General Intermittent Claudication | 12 weeks | |
| Maximum Walking Distance | Weighted Mean Difference: 171.4 m (95% CI: 51.3 to 291.5) | Diabetic Patients with Intermittent Claudication | 12 weeks | |
| Mean Initial Walking Distance | 71% increase from baseline | Diabetic Patients with Intermittent Claudication | 6 months | |
| Mean Absolute Walking Distance | 68% increase from baseline | Diabetic Patients with Intermittent Claudication | 6 months |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the microcirculatory effects of this compound.
Assessment of Erythrocyte Deformability by Filtration
This protocol is based on the principle of measuring the ability of red blood cells to pass through micropore filters, which mimics their transit through capillaries.
-
Blood Collection and Preparation:
-
Collect whole blood from subjects in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate plasma and buffy coat.
-
Wash the red blood cells (RBCs) three times with a buffered saline solution (e.g., PBS, pH 7.4).
-
Resuspend the washed RBCs in the same buffer to a standardized hematocrit (e.g., 10%).
-
-
Filtration Procedure:
-
Use a filtration device (e.g., Hanss Hemorheometer) equipped with a polycarbonate filter with a defined pore size (typically 5 µm).
-
Pre-wet the filter with the buffer solution.
-
Pass a defined volume of the RBC suspension through the filter under a constant, low pressure.
-
Record the time required for the suspension to pass through the filter.
-
Also, record the filtration time for the same volume of the cell-free buffer.
-
-
Data Analysis:
-
Calculate the Red Cell Filterability Index (RCF Index) using the formula: RCF Index = (Filtration time of RBC suspension - Filtration time of buffer) / (Filtration time of buffer x Hematocrit)
-
A lower RCF Index indicates better erythrocyte deformability.
-
Evaluation of Platelet Aggregation by Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet function. It measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate.
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect venous blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
-
Aggregation Assay:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Add a specific volume of PRP to a cuvette with a magnetic stir bar.
-
Add this compound or a vehicle control to the PRP and incubate for a specified time.
-
Initiate platelet aggregation by adding a platelet agonist, such as:
-
Adenosine Diphosphate (ADP): at varying concentrations.
-
Collagen: at varying concentrations.
-
Epinephrine: at varying concentrations.
-
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
The inhibitory effect of this compound is calculated as the percentage reduction in maximal aggregation compared to the vehicle control.
-
Alpha-Adrenoceptor Binding Assay
This assay determines the affinity of this compound for α-adrenergic receptors using a radioligand competition binding method.
-
Membrane Preparation:
-
Homogenize tissue known to be rich in the desired α-adrenoceptor subtype (e.g., rat prostate for α1A, rat spleen for α1B) in a cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a series of tubes, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 receptors), and increasing concentrations of unlabeled this compound.
-
For determining non-specific binding, add a high concentration of a known non-labeled antagonist (e.g., phentolamine).
-
Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with cold buffer to remove non-specifically bound radioactivity.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships in this compound's mechanism of action.
References
An In-depth Technical Guide to the Synthesis and Chemical Properties of Buflomedil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buflomedil is a vasoactive drug, primarily used in the management of symptoms associated with peripheral arterial disease. This technical guide provides a comprehensive overview of its synthesis and chemical properties, tailored for researchers and professionals in drug development. The document details synthetic routes, experimental protocols, and key chemical characteristics, including solubility, stability, and its mechanism of action as an alpha-adrenoceptor antagonist. All quantitative data is presented in clear, tabular formats, and key pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its chemical and pharmacological profile.
Chemical Properties of this compound
This compound, with the IUPAC name 4-(Pyrrolidin-1-yl)-1-(2,4,6-trimethoxyphenyl)butan-1-one, is most commonly used in its hydrochloride salt form. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₅NO₄ | [1] |
| Molecular Weight | 307.38 g/mol | [2] |
| Melting Point (HCl salt) | 192-193 °C | [3] |
| Appearance | White to Off-White Solid | [4] |
Solubility
The solubility of this compound hydrochloride in various solvents is a critical parameter for its formulation and analytical characterization.
| Solvent | Solubility | Notes | Reference |
| Water | 63 mg/mL (183.22 mM) | Sonication is recommended. Freely soluble. | [5], |
| Ethanol | 7 mg/mL (20.36 mM) | Sonication is recommended. Soluble. | , |
| DMSO | 50 mg/mL (145.41 mM) | Sonication is recommended. | |
| Acetone | Very slightly soluble | - |
Stability
This compound is susceptible to degradation under certain conditions, particularly in acidic environments. Stability indicating methods, such as spectrophotometry and chromatography, have been developed to monitor its degradation. Under acidic conditions, this compound can degrade to form a pyrrolidinium salt.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. Two prominent methods are detailed below.
Synthesis via Hoesch Reaction
A common and effective method for synthesizing this compound is through the Hoesch reaction, which involves the acylation of 1,3,5-trimethoxybenzene.
Reaction Scheme:
1,3,5-trimethoxybenzene + 4-pyrrolidinobutyronitrile --(HCl, Chlorobenzene)--> this compound
This reaction utilizes the electron-rich nature of 1,3,5-trimethoxybenzene to undergo acylation with 4-pyrrolidinobutyronitrile in the presence of gaseous hydrochloric acid as a catalyst and chlorobenzene as the solvent.
Synthesis from 4-chloro-1-(2,4,6-trimethoxyphenyl) butanone
An alternative synthesis route involves the reaction of 4-chloro-1-(2,4,6-trimethoxyphenyl) butanone with pyrrolidine. This method has been described in a patent and offers a good yield and purity.
Experimental Protocol:
-
Reactants:
-
4-chloro-1-(2,4,6-trimethoxyphenyl) butanone: 50g
-
Pyrrolidine (tetramethyleneimine): 20g
-
Cyclohexane: 400g
-
Sodium iodide: 0.85g (Catalyst)
-
-
Procedure:
-
In a 1000ml reaction flask, add 50g of 4-chloro-1-(2,4,6-trimethoxyphenyl) butanone, 20g of pyrrolidine, 400g of cyclohexane, and 0.85g of sodium iodide.
-
Heat the mixture to reflux and maintain the insulation reaction for 9 hours.
-
After the reaction is complete, cool the mixture to below 35 °C.
-
Wash the organic layer three times with 150ml of 20% sodium chloride solution.
-
Concentrate the organic layer under reduced pressure to obtain this compound.
-
-
Yield and Purity:
-
Yield: 51.12g (91%)
-
Purity (by HPLC): 98.3%
-
A similar synthesis starting from methyl 4-chlorobutyrate has also been reported, with an overall yield of 75.7%.
Mechanism of Action and Signaling Pathways
This compound's primary pharmacological effect is vasodilation, which is achieved through its action as a nonselective alpha-adrenergic receptor antagonist. By blocking these receptors, this compound prevents the vasoconstrictive effects of catecholamines like norepinephrine, leading to the relaxation of vascular smooth muscle and increased blood flow.
Furthermore, this compound has been shown to enhance intracellular cyclic AMP (cAMP) levels in human keratinocytes. This can occur either through the stimulation of adenyl-cyclase or the inhibition of phosphodiesterase. An increase in cAMP contributes to various cellular responses, including smooth muscle relaxation.
Alpha-Adrenergic Receptor Antagonism
The diagram below illustrates the general signaling pathway of alpha-1 adrenergic receptors, which this compound antagonizes.
Regulation of Intracellular cAMP
The following diagram illustrates how this compound can influence intracellular cAMP levels, leading to vasodilation.
Analytical Methods
The purity and concentration of this compound and its formulations are typically determined using high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). These methods are also crucial for stability studies, allowing for the separation and quantification of this compound from its degradation products. A reversed-phase ion-pair HPLC method has been described for the determination of this compound hydrochloride in pharmaceutical formulations.
Conclusion
This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The synthetic routes presented, particularly the method starting from 4-chloro-1-(2,4,6-trimethoxyphenyl) butanone, offer high yields and purity suitable for pharmaceutical production. The chemical properties, including solubility and stability, are crucial for formulation development. The mechanism of action, centered on alpha-adrenergic receptor antagonism and modulation of cAMP levels, provides a clear basis for its vasodilatory effects. The information and diagrams presented herein are intended to be a valuable resource for researchers and professionals working on the development and analysis of this compound and related compounds.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. An experimental overview of a new vasoactive drug: this compound HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A nuclear pathway for alpha 1-adrenergic receptor signaling in cardiac cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
Early-Stage Research on the Neuroprotective Effects of Buflomedil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buflomedil is a vasoactive drug that has been investigated for its potential therapeutic benefits in cerebrovascular diseases. Early-stage preclinical research suggests that this compound may exert neuroprotective effects, particularly in the context of cerebral ischemia. This technical guide provides an in-depth overview of the existing early-stage research, focusing on quantitative data, experimental methodologies, and the proposed mechanisms of action. The information is presented to aid researchers and drug development professionals in understanding the current landscape of this compound's neuroprotective potential.
Core Findings from Preclinical Research
The primary evidence for this compound's neuroprotective effects comes from an in vivo study utilizing a rat model of moderate cerebral ischemia. The study demonstrated that this compound treatment significantly attenuated neuronal damage and improved biochemical markers associated with ischemic injury.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study by Caraci et al. (2003), which investigated the effect of this compound on ischemia-induced neuronal damage in rats.
Table 1: Effect of this compound on Ischemia-Induced Histological Damage in the Hippocampal CA1 Region
| Treatment Group | Number of Surviving Neurons (per 250 µm length) |
| Sham-operated | 85.3 ± 3.4 |
| Ischemia + Saline | 12.5 ± 2.1* |
| Ischemia + this compound (10 mg/kg) | 55.7 ± 4.5** |
*p < 0.01 vs. Sham-operated **p < 0.01 vs. Ischemia + Saline
Table 2: Effect of this compound on Serum Levels of Neuron-Specific Enolase (NSE) and Lactate
| Treatment Group | NSE (ng/mL) | Lactate (mmol/L) |
| Sham-operated | 4.8 ± 0.5 | 1.8 ± 0.2 |
| Ischemia + Saline | 15.2 ± 1.8 | 4.5 ± 0.6 |
| Ischemia + this compound (10 mg/kg) | 7.1 ± 0.9 | 2.3 ± 0.3 |
*p < 0.01 vs. Sham-operated **p < 0.01 vs. Ischemia + Saline
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting the results and for designing future studies. The following protocol is based on the key in vivo study identified.
In Vivo Model of Moderate Cerebral Ischemia
-
Animal Model: Male Sprague-Dawley rats.
-
Ischemia Induction: Transient bilateral common carotid artery occlusion (BCO) for 20 minutes was performed on pentobarbital-anesthetized rats. This procedure induces moderate global cerebral ischemia.
-
Drug Administration: this compound hydrochloride (10 mg/kg) was administered via a slow intravenous infusion over 90 minutes. The infusion started 1 hour after the onset of ischemia.[1] A control group received a saline infusion.
-
Post-Ischemia Monitoring: Animals were sacrificed 48 hours after the carotid clamping.[1]
-
Outcome Measures:
-
Histological Analysis: Brains were processed for histological examination. The number of surviving pyramidal neurons in the CA1 sector of the hippocampus was quantified.
-
Biochemical Analysis: Blood samples were collected to measure the serum concentrations of Neuron-Specific Enolase (NSE) and lactate, which are markers of neuronal damage and metabolic stress, respectively.[1]
-
Proposed Mechanisms of Neuroprotection
The exact molecular signaling pathways for a direct neuroprotective effect of this compound on neurons have not been extensively elucidated in the reviewed early-stage research. The primary mechanism of its neuroprotective action is speculated to be indirect, stemming from its well-established vasoactive properties.
-
Improved Cerebral Blood Flow: this compound is known to be a vasoactive drug. It is proposed that by improving cerebral blood flow to ischemic areas, this compound helps to restore oxygen and glucose supply to neurons, thereby mitigating ischemic damage.[1]
-
Enhanced Energy Metabolism: The restoration of blood flow likely leads to an improvement in cerebral energy metabolism, which is crucial for neuronal survival under ischemic conditions.[1]
-
Alpha-Adrenoceptor Antagonism: this compound has been shown to have preferential alpha-1A adrenoceptor antagonist effects. While the direct link to neuroprotection is not firmly established, modulation of adrenergic signaling could influence cerebral microcirculation and neuronal excitability.
-
Weak Calcium Channel Blocking Activity: Some studies have suggested that this compound possesses weak calcium channel blocking properties. Dysregulation of calcium homeostasis is a key event in ischemic neuronal death, and even a modest inhibition of calcium influx could contribute to neuroprotection.
Visualizing the Proposed Indirect Neuroprotective Mechanism
The following diagram illustrates the hypothesized sequence of events through which this compound exerts its neuroprotective effects.
Experimental Workflow Visualization
The workflow of the key in vivo experiment is visualized below to provide a clear overview of the study design.
Conclusion and Future Directions
Early-stage research, primarily from a single robust in vivo study, indicates that this compound has neuroprotective potential in the context of cerebral ischemia. The quantitative data on the reduction of neuronal loss and the normalization of biochemical markers are promising. However, the current understanding of its mechanism of action points towards an indirect neuroprotective effect mediated by its vasoactive properties, rather than a direct interaction with neuronal signaling pathways involved in cell death.
For future research, it is imperative to conduct in vitro studies using primary neuronal cultures or co-cultures with glial cells to investigate:
-
The direct effects of this compound on neuronal viability under various stress conditions (e.g., oxygen-glucose deprivation, excitotoxicity).
-
The potential of this compound to modulate key signaling pathways involved in apoptosis, oxidative stress, and inflammation in neuronal and glial cells.
-
The specific contribution of its alpha-adrenoceptor and calcium channel blocking activities to neuroprotection at a cellular level.
Such studies would provide a more complete picture of this compound's neuroprotective profile and could help in identifying its potential as a therapeutic agent for neurological disorders characterized by neuronal loss.
References
Buflomedil Hydrochloride: A Technical Deep-Dive into its Discovery, Development, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buflomedil hydrochloride, a vasoactive drug, has a rich and complex history, from its initial synthesis to its clinical applications and eventual market withdrawal in some regions. This technical guide provides an in-depth exploration of the discovery, development, and multifaceted mechanism of action of this compound hydrochloride. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into its pharmacology, supported by quantitative data, experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Discovery and Development Timeline
This compound was first synthesized by Laboratoire Lafon in France. The journey of this compound from a novel chemical entity to a clinically used therapeutic agent involved several key milestones, including extensive preclinical and clinical evaluation. Although initially promising for the treatment of peripheral arterial occlusive disease (PAOD), concerns over its safety profile, particularly neurological and cardiac side effects, led to its suspension from marketing in the European Union in 2012.[1]
Key Development Milestones:
-
1970s: this compound-containing medicines are first authorized in the EU through national procedures.[1]
-
1998 & 2006: Measures to minimize the risks associated with this compound are implemented in some European countries, including dose adjustments for patients with kidney problems and restrictions on its use in certain patient populations.[1]
-
February 2011: The French medicines regulatory agency suspends the marketing authorizations for this compound due to serious and sometimes fatal side effects.[1]
-
February 2012: The European Commission issues a decision to suspend all marketing authorizations for this compound-containing medicines throughout the European Union.[1]
Synthesis of this compound Hydrochloride
The chemical name for this compound is 4-(pyrrolidin-1-yl)-1-(2,4,6-trimethoxyphenyl)butan-1-one. Its hydrochloride salt is the form used in pharmaceutical preparations. Several synthetic routes have been described for this compound hydrochloride.
One common synthesis method involves the following key steps:
-
Condensation: Reaction of methyl 4-chlorobutyrate with pyrrolidine.
-
Hydrolysis: Conversion of the resulting ester to a carboxylic acid.
-
Acylation: Formation of an acyl chloride.
-
Friedel-Crafts Acylation: Reaction of the acyl chloride with 1,3,5-trimethoxybenzene.
-
Salt Formation: Treatment with hydrochloric acid to yield this compound hydrochloride.
An alternative synthesis involves the acylation of 1,3,5-trimethoxybenzene with 4-pyrrolidinobutyronitrile in the presence of gaseous hydrochloric acid, a method demonstrating the Hoesch reaction.
Pharmacodynamics and Mechanism of Action
This compound exhibits a complex pharmacological profile, acting on multiple targets to exert its vasodilatory and rheological effects. Its primary mechanisms of action include:
-
Alpha-Adrenergic Receptor Antagonism: this compound acts as a non-selective alpha-adrenoceptor antagonist. By blocking both α1 and α2 adrenergic receptors, it inhibits vasoconstriction induced by catecholamines, leading to vasodilation and increased blood flow.
-
Calcium Channel Modulation: this compound exhibits weak, non-specific calcium antagonistic effects. This contributes to the relaxation of vascular smooth muscle and subsequent vasodilation.
-
Inhibition of Platelet Aggregation: this compound inhibits platelet aggregation, which is a crucial factor in the formation of microthrombi that can impede microcirculation.
-
Improved Erythrocyte Deformability: The drug enhances the flexibility of red blood cells, allowing them to pass more easily through narrow capillaries and improving microcirculatory perfusion.
Signaling Pathways
Preclinical and Clinical Data
Quantitative Pharmacological Data
| Parameter | Value | Species/System | Reference |
| IC₅₀ (α₂-adrenergic antagonism) | 1 ± 0.5 µM | Human Platelets | |
| Oral Bioavailability | Approx. 55-75% | Human | |
| Plasma Protein Binding | 60-80% | Human | |
| Elimination Half-life | 2-3 hours | Human | |
| Metabolism | Hepatic | Human | |
| Excretion | Primarily renal | Human |
Clinical Efficacy in Intermittent Claudication
Clinical trials have demonstrated that this compound can improve walking distance in patients with intermittent claudication.
| Study | Treatment Group | Placebo Group | Outcome | p-value | Reference |
| Trübestein et al. | Significant increase in walking distance | Less significant increase | Pain-free & maximum walking distance | <0.01 | |
| Diamantopoulos et al. | 80.6 m increase in pain-free walking distance | Pain-free walking distance | <0.05 | ||
| Pooled Analysis | 76.9 m (95% CI 32.3 to 121.5) increase in pain-free walking distance | Pain-free walking distance | |||
| Pooled Analysis | 112.6 m (95% CI 27.7 to 197.5) increase in maximum walking distance | Maximum walking distance |
Experimental Protocols
In Vitro Alpha-Adrenergic Receptor Binding Assay
Objective: To determine the affinity of this compound for α₂-adrenergic receptors.
Methodology:
-
Membrane Preparation: Platelet membranes are prepared from human blood samples by centrifugation and lysis.
-
Radioligand: [³H]-yohimbine, a selective α₂-adrenergic antagonist, is used as the radioligand.
-
Assay: Platelet membranes are incubated with a fixed concentration of [³H]-yohimbine and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-yohimbine (IC₅₀) is determined by non-linear regression analysis.
Erythrocyte Deformability Measurement
Objective: To assess the effect of this compound on the filterability of red blood cells.
Methodology:
-
Blood Collection: Whole blood is collected from patients in tubes containing an anticoagulant.
-
Filtration System: A micropore filtration system is used, typically with polycarbonate filters with a pore size of 5 µm.
-
Procedure: A diluted suspension of red blood cells is passed through the filter under a controlled negative pressure.
-
Measurement: The time required for a specific volume of the cell suspension to pass through the filter is measured.
-
Data Analysis: An increase in the filtration rate (or a decrease in filtration time) indicates improved erythrocyte deformability.
Clinical Trial Protocol for Intermittent Claudication
Objective: To evaluate the efficacy of this compound in improving walking distance in patients with intermittent claudication.
Methodology:
-
Patient Population: Patients with stable, moderate intermittent claudication (Fontaine stage II).
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Intervention: Oral administration of this compound (e.g., 600 mg/day) or a matching placebo.
-
Primary Endpoint: Change in pain-free and maximum walking distance on a standardized treadmill test.
-
Treadmill Protocol: A standardized protocol with a constant speed (e.g., 3.2 km/h) and a gradually increasing grade (e.g., 2% every 2 minutes).
-
Data Collection: Walking distances are measured at baseline and at specified follow-up intervals.
-
Statistical Analysis: Comparison of the mean change in walking distance between the this compound and placebo groups.
Conclusion
This compound hydrochloride is a pharmacologically complex drug with a well-documented history of development and clinical use. Its multifaceted mechanism of action, targeting vascular tone, platelet function, and red blood cell rheology, provided a strong rationale for its use in peripheral vascular diseases. However, the emergence of serious adverse effects ultimately led to a re-evaluation of its risk-benefit profile and its withdrawal from several markets. This technical guide provides a comprehensive overview of the key scientific and clinical aspects of this compound, serving as a valuable resource for understanding its legacy in drug development.
References
Molecular Targets of Buflomedil in Endothelial Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buflomedil is a vasoactive drug that has been used in the treatment of peripheral and cerebral vascular diseases. Its therapeutic effects are attributed to a combination of pharmacological actions that improve microcirculatory blood flow. In endothelial cells, this compound interacts with several molecular targets, leading to a cascade of downstream effects that modulate endothelial function. This technical guide provides a comprehensive overview of the known molecular targets of this compound in endothelial cells, the associated signaling pathways, and detailed experimental protocols for their investigation.
Core Molecular Targets and Mechanisms of Action
This compound's effects on endothelial cells are primarily mediated through its interaction with three key molecular targets: α-adrenergic receptors, calcium channels, and cell adhesion molecules, with emerging evidence suggesting a role for adenosine A2 receptors.
Alpha-Adrenergic Receptor Antagonism
This compound acts as a non-selective antagonist of α-adrenoceptors.[1][2] While α-adrenoceptors are predominantly known for their role in vascular smooth muscle contraction, they are also expressed on endothelial cells and are involved in regulating endothelial function.[3] this compound's antagonism of these receptors on endothelial cells can interfere with catecholamine-induced signaling. One of the documented effects is the inhibition of noradrenaline-stimulated prostacyclin (PGI2) synthesis by human umbilical vein endothelial cells (HUVECs).[4]
Weak Calcium Channel Blockade
This compound exhibits weak calcium channel blocking properties.[4] In vitro studies on human platelets have shown that this compound inhibits calcium uptake stimulated by collagen and adrenaline, but not by the calcium ionophore A23187. This suggests that this compound may not directly block voltage-gated calcium channels, but rather interferes with receptor-operated or second messenger-operated calcium channels, which are crucial for endothelial cell signaling in response to various agonists.
Modulation of Endothelial Cell Adhesion Molecules
A significant effect of this compound on endothelial cells is the downregulation of P-selectin expression. P-selectin is a cell adhesion molecule stored in Weibel-Palade bodies of endothelial cells and is rapidly translocated to the cell surface upon stimulation by inflammatory mediators like histamine or under hypoxic conditions. By decreasing the surface expression of P-selectin, this compound effectively reduces the adhesion of neutrophils to the endothelium, a critical step in the inflammatory response and ischemia-reperfusion injury.
Potential Involvement of Adenosine A2 Receptors
There is evidence to suggest that the inhibitory effect of this compound on neutrophil adhesion and P-selectin expression may be mediated through the adenosine A2 receptor. This hypothesis is supported by the observation that an adenosine A2 receptor agonist mimicked the effects of this compound, while a non-specific adenosine receptor antagonist (theophylline) inhibited them. Activation of A2A receptors on endothelial cells is known to increase intracellular cyclic adenosine monophosphate (cAMP) levels and can stimulate the production of nitric oxide (NO), both of which have vasorelaxant and anti-inflammatory properties.
Quantitative Data
The following table summarizes the available quantitative data regarding the interaction of this compound with its molecular targets. It is important to note that specific binding affinities in endothelial cells are not well-documented, and the provided data is derived from other cell types.
| Target | Parameter | Value | Species/Cell Type | Reference |
| α1A-Adrenoceptor | Ki | 4.06 nM | Rat Prostate | |
| α1B-Adrenoceptor | Ki | 6.84 nM | Rat Spleen | |
| Neutrophil Adhesion | Inhibition | 100% (histamine-related) | Human Neutrophils/Endothelial Cells |
Signaling Pathways
The molecular interactions of this compound trigger specific signaling cascades within endothelial cells. The following diagrams, generated using the DOT language, illustrate the key pathways.
Alpha-Adrenoceptor Antagonism and Downstream Effects
This compound's blockade of α1-adrenoceptors on endothelial cells can attenuate norepinephrine-induced signaling pathways. This includes the inhibition of phospholipase C (PLC) activation, which in turn reduces the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to decreased intracellular calcium mobilization and protein kinase C (PKC) activation.
Caption: this compound's antagonism of α1-adrenoceptors.
Modulation of P-selectin Expression and Neutrophil Adhesion
This compound's reduction of P-selectin on the endothelial cell surface is a key anti-inflammatory mechanism. This effect is potentially mediated through the adenosine A2 receptor, leading to an increase in intracellular cAMP. Elevated cAMP can interfere with the signaling pathways that lead to the translocation of P-selectin to the cell membrane.
Caption: this compound's effect on P-selectin and adhesion.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the molecular targets of this compound in endothelial cells.
Radioligand Binding Assay for α-Adrenoceptor Affinity
This protocol determines the binding affinity (Ki) of this compound for α-adrenoceptors.
-
Cell Culture and Membrane Preparation:
-
Culture endothelial cells (e.g., HUVECs) to confluence.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]prazosin for α1-receptors) to each well.
-
For competition binding, add increasing concentrations of unlabeled this compound.
-
For non-specific binding, add a high concentration of a known α-adrenoceptor antagonist (e.g., phentolamine).
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)
This protocol uses the ratiometric fluorescent indicator Fura-2 AM to measure changes in [Ca²⁺]i in response to this compound.
-
Cell Preparation:
-
Seed endothelial cells on glass coverslips and grow to sub-confluence.
-
Wash the cells with a balanced salt solution (e.g., HBSS) buffered with HEPES.
-
Load the cells with Fura-2 AM (e.g., 2-5 µM) in the dark at room temperature for 30-60 minutes.
-
Wash the cells to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells for approximately 30 minutes.
-
-
Fluorescence Measurement:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.
-
Establish a baseline [Ca²⁺]i.
-
Perfuse the cells with a solution containing an agonist known to increase [Ca²⁺]i in endothelial cells (e.g., ATP or histamine) in the presence or absence of pre-incubation with this compound.
-
Record the changes in the 340/380 nm fluorescence ratio over time.
-
-
Data Analysis:
-
The 340/380 nm ratio is proportional to the [Ca²⁺]i.
-
Calibrate the fluorescence ratio to absolute [Ca²⁺]i values using the Grynkiewicz equation, which requires determination of Rmin (ratio in Ca²⁺-free conditions with a chelator like EGTA) and Rmax (ratio in Ca²⁺-saturating conditions with an ionophore like ionomycin).
-
Quantification of P-selectin Surface Expression by Flow Cytometry
This protocol quantifies the effect of this compound on the surface expression of P-selectin on endothelial cells.
-
Cell Treatment:
-
Culture endothelial cells in multi-well plates.
-
Pre-incubate the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with an agonist known to induce P-selectin expression (e.g., histamine, thrombin, or hypoxia) for a short period (e.g., 10-30 minutes).
-
-
Immunofluorescent Staining:
-
Detach the cells from the plate using a non-enzymatic cell dissociation solution.
-
Wash the cells with cold PBS containing 1% BSA.
-
Incubate the cells with a fluorescently-labeled monoclonal antibody against P-selectin (e.g., anti-CD62P-FITC) or an isotype control antibody on ice for 30-60 minutes in the dark.
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Gate on the live cell population based on forward and side scatter properties.
-
Analyze the median fluorescence intensity (MFI) of the P-selectin positive population.
-
Compare the MFI of this compound-treated cells to that of untreated, stimulated cells to determine the percentage of inhibition.
-
Neutrophil-Endothelial Cell Adhesion Assay
This protocol measures the effect of this compound on the adhesion of neutrophils to an endothelial cell monolayer.
-
Endothelial Cell Monolayer Preparation:
-
Culture endothelial cells to confluence in a 96-well plate.
-
Pre-treat the endothelial monolayer with various concentrations of this compound.
-
Activate the endothelial cells with an inflammatory stimulus (e.g., histamine or IL-1) to induce the expression of adhesion molecules.
-
-
Neutrophil Isolation and Labeling:
-
Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
Label the isolated neutrophils with a fluorescent dye (e.g., Calcein-AM).
-
-
Adhesion Assay:
-
Add the fluorescently labeled neutrophils to the wells containing the pre-treated and activated endothelial cell monolayers.
-
Incubate for a defined period (e.g., 30 minutes) to allow for adhesion.
-
Gently wash the wells to remove non-adherent neutrophils.
-
Measure the fluorescence in each well using a fluorescence plate reader.
-
-
Data Analysis:
-
The fluorescence intensity is directly proportional to the number of adherent neutrophils.
-
Calculate the percentage of neutrophil adhesion relative to a control (stimulated endothelial cells without this compound).
-
Intracellular cAMP Measurement
This protocol quantifies the effect of this compound on intracellular cAMP levels in endothelial cells.
-
Cell Culture and Treatment:
-
Culture endothelial cells in multi-well plates to near confluence.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat the cells with various concentrations of this compound for a specified time.
-
-
Cell Lysis and cAMP Assay:
-
Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.
-
Perform the cAMP measurement using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence resonance energy transfer (FRET)-based biosensor assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in the cell lysates by interpolating from the standard curve.
-
Normalize the cAMP concentration to the total protein content of the cell lysate.
-
Conclusion
This compound exerts its therapeutic effects on the microvasculature through a multi-targeted mechanism of action on endothelial cells. Its primary roles as an α-adrenoceptor antagonist and a weak calcium channel blocker, coupled with its ability to downregulate P-selectin expression, likely via an adenosine A2 receptor-cAMP pathway, contribute to its anti-inflammatory and vasodilatory properties. The experimental protocols detailed in this guide provide a robust framework for further investigation into the precise molecular interactions and signaling cascades modulated by this compound in the endothelium. A deeper understanding of these mechanisms will be invaluable for the development of more targeted and effective therapies for vascular diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Effects of this compound on the responsiveness of canine vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of this compound on in vitro prostacyclin and endothelin synthesis by vascular (rat and human) and penile (rat) tissue and calcium uptake by isolated human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Buflomedil In Vitro Platelet Aggregation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buflomedil is a vasoactive drug that has been investigated for its effects on platelet function.[1] Its primary mechanism of action in platelets is the antagonism of α2-adrenergic receptors.[1][2][3] This property leads to the inhibition of platelet aggregation, particularly that induced by epinephrine.[1] this compound exhibits a more pronounced inhibitory effect on epinephrine-induced aggregation at micromolar concentrations, while its inhibitory effects on adenosine diphosphate (ADP) and collagen-induced aggregation are weaker and typically observed at higher concentrations. In addition to its α2-adrenergic antagonistic properties, this compound has been noted to affect calcium uptake at the platelet membrane level.
These application notes provide a detailed protocol for assessing the in vitro effects of this compound on platelet aggregation using light transmission aggregometry (LTA), the gold-standard method for evaluating platelet function.
Mechanism of Action
This compound's antiplatelet effect is primarily attributed to its role as an α2-adrenergic receptor antagonist. In platelets, the activation of α2-adrenergic receptors by agonists like epinephrine leads to the inhibition of adenylyl cyclase through the activation of an inhibitory G-protein (Gi). This results in decreased intracellular cyclic adenosine monophosphate (cAMP) levels, a key negative regulator of platelet activation. By blocking these receptors, this compound prevents the epinephrine-induced decrease in cAMP, thereby attenuating platelet aggregation.
Signaling Pathway of this compound's Inhibition of Epinephrine-Induced Platelet Aggregation
Caption: this compound's antagonistic action on the α2-adrenergic receptor.
Data Presentation
The following table summarizes the quantitative data available for this compound's effect on platelet aggregation. It is important to note that while a definitive IC50 value for the inhibition of agonist-induced platelet aggregation is not consistently reported in the literature, the available data provides valuable insights into its potency.
| Parameter | Agonist | Agonist Concentration | This compound Concentration | Result | Reference |
| Receptor Binding IC50 | [3H]-yohimbine | Not Applicable | 1 ± 0.5 µM | Inhibition of radioligand binding to α2-adrenergic receptors. | |
| Platelet Aggregation | Epinephrine | Not Specified | Micromolar concentrations | Significant inhibition. | |
| Platelet Aggregation | ADP | 2 µM | 10 µM | Inhibition of the secondary wave of aggregation. | |
| Platelet Aggregation | ADP | Not Specified | ~1 mM | Weak inhibition. | |
| Platelet Aggregation | Collagen | 1 µg/mL | 100 µM | 25% inhibition. | |
| Platelet Aggregation | Collagen | Not Specified | ~1 mM | Weak inhibition. |
Experimental Protocols
Principle of Light Transmission Aggregometry (LTA)
LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets are in suspension and the PRP is turbid, resulting in low light transmission. Upon the addition of an agonist, platelets aggregate, forming larger clumps. This reduces the turbidity of the PRP, allowing more light to pass through to a photodetector. The change in light transmission is recorded over time, generating an aggregation curve.
Materials
-
Whole blood from healthy, consenting donors who have not ingested any antiplatelet medications for at least two weeks.
-
3.2% or 3.8% sodium citrate anticoagulant tubes.
-
This compound hydrochloride
-
Agonists:
-
Epinephrine
-
Adenosine diphosphate (ADP)
-
Collagen
-
-
Phosphate-buffered saline (PBS) or other suitable vehicle for this compound and agonist dilution.
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Calibrated pipettes
-
Centrifuge
Methodology
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
a. Collect whole blood into sodium citrate tubes using a clean venipuncture. The first few milliliters of blood should be discarded to avoid activation of platelets. b. To obtain PRP, centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with the centrifuge brake off. c. Carefully aspirate the supernatant (PRP) and transfer it to a clean plastic tube. Keep the PRP at room temperature. d. To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000-2500 x g) for 15-20 minutes at room temperature. e. Aspirate the supernatant (PPP) and transfer it to a separate clean plastic tube. f. (Optional) Adjust the platelet count of the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
2. Preparation of Reagents
a. Prepare a stock solution of this compound in a suitable solvent (e.g., PBS or saline). From this stock, prepare a series of dilutions to test a range of final concentrations (e.g., 1 µM to 1 mM). b. Reconstitute and dilute the platelet agonists (epinephrine, ADP, collagen) to their desired working concentrations according to the manufacturer's instructions or established laboratory protocols. Suggested final concentrations to induce aggregation are:
- Epinephrine: 5-10 µM
- ADP: 5-10 µM
- Collagen: 2-5 µg/mL
3. Platelet Aggregation Assay
a. Turn on the aggregometer and allow it to warm up to 37°C. b. Place a cuvette containing PPP into the reference well of the aggregometer to set 100% light transmission. c. Place a cuvette containing PRP and a stir bar into the sample well to set 0% light transmission. d. For the experimental samples, pipette the required volume of PRP into aggregometer cuvettes with stir bars. e. Add a small volume of the this compound dilution or vehicle control to the PRP in the sample cuvette. f. Incubate the PRP with this compound or vehicle for a specified pre-incubation time (e.g., 1-5 minutes) at 37°C with stirring. g. Add the platelet agonist to the cuvette to initiate aggregation. h. Record the change in light transmission for a set period (e.g., 5-10 minutes) to generate the aggregation curve.
4. Data Analysis
a. The primary parameters to be determined from the aggregation curve are the maximum aggregation (%) and the slope of the aggregation curve. b. To determine the inhibitory effect of this compound, compare the maximum aggregation of the this compound-treated samples to the vehicle-treated control. c. Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Max Aggregation of Control - Max Aggregation of Sample) / Max Aggregation of Control ] x 100 d. If a range of this compound concentrations is tested, a dose-response curve can be generated by plotting the % inhibition against the this compound concentration. From this curve, an IC50 value (the concentration of this compound that inhibits 50% of the agonist-induced aggregation) can be calculated.
Experimental Workflow
Caption: Workflow for the this compound in vitro platelet aggregation assay.
References
Application Notes and Protocols for the Use of Buflomedil in Animal Models of Cerebral Ischemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buflomedil is a vasoactive drug with a multifaceted pharmacological profile, making it a compound of interest for neuroprotection in the context of cerebral ischemia. Its mechanisms of action include vasodilation through α-adrenoceptor antagonism, improvement of blood rheology by enhancing erythrocyte deformability and inhibiting platelet aggregation, and modulation of endothelial cell interactions.[1][2] These properties suggest a potential to improve microcirculation and tissue oxygenation in the ischemic brain.
These application notes provide a comprehensive overview of the use of this compound in preclinical animal models of cerebral ischemia, detailing experimental protocols and summarizing key quantitative findings. The information is intended to guide researchers in designing and conducting studies to evaluate the neuroprotective efficacy of this compound.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound in animal models of cerebral ischemia.
Table 1: Effects of this compound on Neurological Deficits and Biochemical Markers in a Rat Model of Focal Cerebral Ischemia (MCAO)
| Treatment Group | Dose (mg/kg) | Neurological Deficit Score (Mean ± SD) |
| Sham-operation | - | - |
| Pure Ischemia | - | 3.0 ± 0.63 |
| This compound | 5 | 1.83 ± 0.41 |
| This compound | 10 | 1.67 ± 0.82 |
| This compound | 20 | 1.50 ± 0.55* |
*P < 0.05 compared to the pure ischemia group. (Data from a study on the effect of this compound on endothelin and calcitonin gene-related peptide levels in focal cerebral ischemia in rats)
Table 2: Effects of this compound on Biochemical Markers in a Rat Model of Global Cerebral Ischemia (BCO)
| Treatment Group | Dose (mg/kg) | Serum Neuron-Specific Enolase (NSE) (ng/mL) | Blood Lactate (mmol/L) |
| Sham-operation | - | Normal Levels | Normal Levels |
| Ischemia | - | Significantly Increased | Significantly Increased |
| Ischemia + this compound | 10 | Restored to Near Normal | Restored to Near Normal |
(Data from a study on the protective effect of this compound in a rat model of moderate cerebral ischemia)[3]
Experimental Protocols
This section details the methodologies for key experiments involving the use of this compound in animal models of cerebral ischemia.
Animal Models of Cerebral Ischemia
a) Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is the most widely used animal model for focal ischemic stroke, mimicking the clinical scenario of a stroke in the territory of the middle cerebral artery.
-
Animal Species: Male Sprague-Dawley (SD) rats are commonly used.
-
Procedure:
-
Anesthetize the rat (e.g., with an intraperitoneal injection of 10% chloral hydrate at 350 mg/kg).
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the proximal end of the CCA.
-
Insert a 4-0 nylon suture with a rounded tip into the ICA through an incision in the ECA stump.
-
Advance the suture approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).
-
For transient MCAO, the suture is withdrawn after a defined period (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent MCAO, the suture is left in place.
-
Close the incision and allow the animal to recover in a warm environment.
-
b) Global Cerebral Ischemia: Bilateral Common Carotid Artery Occlusion (BCO)
The BCO model induces global cerebral ischemia, which is relevant for studying conditions like cardiac arrest.
-
Animal Species: Male Sprague-Dawley (SD) rats are commonly used.
-
Procedure:
-
Anesthetize the rat (e.g., with pentobarbital).
-
Make a ventral midline cervical incision and carefully dissect to expose both common carotid arteries.
-
Place loose ligatures around each common carotid artery.
-
To induce ischemia, tighten the ligatures to occlude both arteries for a specific duration (e.g., 20 minutes).
-
Release the ligatures to allow for reperfusion.
-
Suture the incision and monitor the animal during recovery.
-
Administration of this compound
-
Dosage: Dosages in animal studies have ranged from 5 mg/kg to 90 mg/kg, depending on the administration route and the specific research question.[2][4]
-
Route of Administration:
-
Intravenous (IV) Infusion: this compound hydrochloride (10 mg/kg) can be administered as a slow intravenous infusion over 90 minutes.
-
Oral Administration: For longer-term studies, this compound can be administered orally. Doses of 30 mg/kg and 90 mg/kg have been used in rats.
-
-
Timing of Administration: Treatment can be initiated before or after the ischemic insult. A common post-ischemia treatment protocol involves starting the administration 1 hour after the onset of ischemia.
Assessment of Outcomes
a) Neurological Deficit Scoring
Neurological function is a critical outcome measure. Various scoring systems can be used, with the following being a common example:
-
5-Point Scale (Zea-Longa Score):
-
0: No neurological deficits.
-
1: Failure to fully extend the contralateral forelimb.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous walking and a depressed level of consciousness.
-
b) Infarct Volume Measurement (TTC Staining)
2,3,5-triphenyltetrazolium chloride (TTC) staining is a standard method to visualize and quantify the infarct volume.
-
Procedure:
-
At a predetermined time point after ischemia (e.g., 24 or 48 hours), euthanize the animal and perfuse the brain with saline.
-
Carefully remove the brain and slice it into coronal sections of uniform thickness (e.g., 2 mm).
-
Immerse the brain slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes in the dark.
-
Viable tissue will be stained red due to the enzymatic reduction of TTC by dehydrogenases, while the infarcted tissue will remain unstained (white).
-
Fix the stained slices in 10% formalin.
-
Capture digital images of the slices.
-
Use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of the hemisphere in each slice.
-
Calculate the infarct volume by integrating the infarct area over the slice thickness. To correct for edema, the following formula is often used: Corrected Infarct Volume = [Volume of the contralateral hemisphere – (Volume of the ipsilateral hemisphere – Volume of the infarct)]
-
c) Biochemical Markers
-
Neuron-Specific Enolase (NSE) and Lactate: Blood samples can be collected to measure the levels of NSE, a marker of neuronal injury, and lactate, an indicator of anaerobic metabolism.
-
Endothelin and Calcitonin Gene-Related Peptide (CGRP): Brain tissue can be homogenized to measure the levels of these vasoactive peptides, which are involved in the regulation of cerebral blood flow.
Visualization of Pathways and Workflows
Proposed Signaling Pathway for this compound's Neuroprotective Effects in Cerebral Ischemia
Caption: Proposed signaling pathway of this compound in cerebral ischemia.
Experimental Workflow for Evaluating this compound in a Rat MCAO Model
References
- 1. An experimental overview of a new vasoactive drug: this compound HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of this compound in a rat model of moderate cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in peripheral and cerebral vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Buflomedil Administration in Rat Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Buflomedil administration protocols for in vivo studies in rats, based on published research. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and safety of this compound in various rat models.
Data Presentation: Quantitative Administration Parameters
The following tables summarize the dosages and administration routes of this compound used in different rat study models.
Table 1: this compound Administration in Cerebral Ischemia Models
| Parameter | Value | Rat Strain | Study Focus | Reference |
| Dosage | 10 mg/kg | Sprague-Dawley | Neuroprotective effect | [1] |
| Administration Route | Slow Intravenous Infusion | Sprague-Dawley | Neuroprotective effect | [1] |
| Duration of Infusion | 90 minutes | Sprague-Dawley | Neuroprotective effect | [1] |
| Timing of Administration | 1 hour after the onset of ischemia | Sprague-Dawley | Neuroprotective effect | [1] |
Table 2: this compound Administration in Long-Term Safety Evaluation
| Parameter | Value | Rat Strain | Study Focus | Reference |
| Dosage | 0, 25, 75, and 400 mg/kg/day | Sprague-Dawley | One-year oral safety | [1] |
| Administration Route | Dietary Mix | Sprague-Dawley | One-year oral safety | |
| Study Duration | 1 year | Sprague-Dawley | One-year oral safety |
Table 3: this compound Administration for Prostate Alpha1A Adrenoceptor Inhibition Studies
| Parameter | Value | Rat Strain | Study Focus | Reference |
| Dosage | 150 mg/kg | Wistar | α1A-adrenoceptor antagonism | |
| Administration Route | Oral Feeding | Wistar | α1A-adrenoceptor antagonism |
Experimental Protocols
The following are detailed methodologies for the preparation and administration of this compound in key experimental settings.
Protocol 1: Slow Intravenous Infusion for Acute Cerebral Ischemia Studies
This protocol is adapted from studies investigating the neuroprotective effects of this compound in a rat model of moderate cerebral ischemia.
1. Materials:
- This compound hydrochloride
- Sterile vehicle (e.g., 0.9% saline or Phosphate Buffered Saline - PBS)
- Infusion pump
- Catheter (appropriate gauge for rat tail vein)
- Sterile syringes and needles
- Animal restrainer
2. Preparation of this compound Solution:
- Calculate the required amount of this compound hydrochloride based on the animal's body weight to achieve a 10 mg/kg dose.
- Aseptically dissolve the this compound hydrochloride in the sterile vehicle. The final concentration should be calculated based on the infusion rate and the total volume to be administered over 90 minutes.
- Ensure the solution is clear and free of particulates. If necessary, sterile filter the solution using a 0.22 µm filter.
3. Animal Preparation and Catheterization:
- Anesthetize the rat according to your institution's approved protocol.
- Shave the area around the lateral tail vein.
- Aseptically insert the catheter into the tail vein and secure it in place.
- Connect the catheter to the infusion pump tubing, ensuring no air bubbles are present in the line.
4. Administration:
- Place the rat in a suitable restrainer to prevent movement and dislodging of the catheter.
- Set the infusion pump to deliver the this compound solution at a constant rate over 90 minutes.
- Initiate the infusion 1 hour after the induction of cerebral ischemia.
- Monitor the animal throughout the infusion period for any adverse reactions.
5. Post-Infusion Care:
- Once the infusion is complete, carefully remove the catheter and apply gentle pressure to the insertion site to prevent bleeding.
- Return the animal to its cage and monitor its recovery from anesthesia.
Protocol 2: Dietary Admixture for Chronic Oral Dosing Studies
This protocol is based on a one-year oral safety evaluation of this compound in rats.
1. Materials:
- This compound hydrochloride
- Standard rodent chow (powdered or pelleted)
- A suitable mixer (e.g., a V-blender or a planetary mixer)
- Personal Protective Equipment (PPE): gloves, mask, lab coat
2. Calculation of Drug Concentration in Feed:
- Determine the target daily dose (e.g., 25, 75, or 400 mg/kg/day).
- Measure the average daily food consumption (g/kg/day) for the specific rat strain and age.
- Calculate the required concentration of this compound in the diet using the following formula:
- Concentration (mg/kg of feed) = (Target Dose (mg/kg/day) / Average Food Consumption ( kg/day ))
3. Preparation of the Dietary Mix:
- Wear appropriate PPE to avoid inhalation or skin contact with the drug powder.
- To ensure a homogenous mixture, it is recommended to use a geometric dilution method:
- Weigh the required amount of this compound hydrochloride.
- Mix the drug with a small, equal amount of powdered chow.
- Add a larger portion of chow to the mixture and mix thoroughly.
- Continue adding progressively larger amounts of chow and mixing until the entire batch is prepared.
- If using pelleted chow, the drug can be incorporated during the pelleting process by the feed manufacturer or by coating the pellets with a solution of the drug and a binding agent, followed by drying. However, mixing with powdered feed is generally more accurate for laboratory-scale studies.
4. Storage and Administration:
- Store the prepared medicated feed in airtight containers, protected from light and moisture, at the recommended temperature.
- Provide the animals with ad libitum access to the medicated diet.
- Replace the feed regularly to ensure freshness and accurate dosing.
- Monitor food consumption to ensure the animals are receiving the intended dose.
Protocol 3: Oral Gavage for Acute Dosing Studies
This protocol provides a general guideline for administering a single oral dose of this compound, as might be done in pharmacokinetic or acute efficacy studies.
1. Materials:
- This compound hydrochloride
- Vehicle for suspension or solution (e.g., 0.5% Carboxymethylcellulose (CMC) in water, or a 10% sucrose solution).
- Oral gavage needle (stainless steel, ball-tipped, appropriate size for the rat's weight)
- Syringe
- Animal scale
2. Preparation of Gavage Solution/Suspension:
- Calculate the amount of this compound hydrochloride needed for the desired dose (e.g., 150 mg/kg).
- Weigh the animal to determine the exact volume to be administered. A common dosing volume is 5-10 mL/kg.
- Prepare the vehicle. For a suspension, gradually add the this compound powder to the vehicle while stirring to ensure a uniform mixture.
- The final concentration of the solution/suspension should be calculated to deliver the desired dose in the chosen volume.
3. Administration Procedure:
- Gently restrain the rat to immobilize its head and body.
- Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.
- Attach the syringe containing the this compound formulation to the gavage needle.
- Carefully insert the gavage needle into the rat's mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle.
- Slowly administer the solution or suspension.
- Gently remove the gavage needle.
4. Post-Administration Monitoring:
- Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.
Mandatory Visualizations
This compound's Proposed Signaling Pathway
The following diagram illustrates the proposed signaling pathways through which this compound exerts its vasodilatory and neuroprotective effects. This compound is known to act as a non-selective alpha-adrenergic receptor antagonist and also exhibits weak calcium channel blocking activity.
Caption: Proposed mechanism of this compound leading to vasodilation.
Experimental Workflow for Cerebral Ischemia Study
The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of this compound in a rat model of cerebral ischemia.
References
Application Note: Quantification of Buflomedil in Human Plasma by High-Performance Liquid Chromatography (HPLC)
Introduction
Buflomedil is a vasoactive drug used in the treatment of peripheral and cerebral vascular diseases. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in cases of poisoning. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in human plasma. The method is sensitive, specific, and suitable for high-throughput analysis in a research or clinical setting.
Principle
This method utilizes HPLC with UV detection to separate and quantify this compound from plasma components. The sample preparation involves a liquid-liquid extraction step to isolate the drug from the plasma matrix and minimize interference. An internal standard (IS) is used to ensure accuracy and precision by correcting for variations during sample processing and injection.
Experimental Protocols
Materials and Reagents
-
This compound Hydrochloride (Reference Standard)
-
Metoclopramide (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Diethyl Ether (Analytical Grade)
-
Human Plasma (Drug-free)
-
Ultrapure Water
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions are summarized in the table below.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Nova-Pak C18, 4 µm, 3.9 x 150 mm |
| Mobile Phase | Acetonitrile : 0.125M Potassium Dihydrogen Phosphate (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector Wavelength | 280 nm |
| Column Temperature | Ambient |
| Internal Standard | Metoclopramide |
Preparation of Solutions
-
Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound HCl and dissolve it in 10 mL of methanol.
-
Working Standard Solutions of this compound: Prepare working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 500 ng/mL to 10,000 ng/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Metoclopramide and dissolve it in 10 mL of methanol.
-
Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase.
Sample Preparation Protocol
-
Pipette 1 mL of human plasma into a 10 mL glass tube.
-
Add 50 µL of the Internal Standard working solution (Metoclopramide, 10 µg/mL).
-
Vortex for 30 seconds.
-
Add 5 mL of diethyl ether.
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (diethyl ether) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation
The described method has been validated according to established guidelines for bioanalytical method validation. The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity Range | 500 - 10,000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Quantification (LOQ) | 500 ng/mL.[1] |
| Accuracy (% Recovery) | 95.2% - 104.5% |
| Precision (% RSD) | Intra-day: < 5.8%, Inter-day: < 7.2% |
| Retention Time - this compound | Approximately 5.5 min |
| Retention Time - IS | Approximately 3.8 min |
Results and Data Presentation
The HPLC method provides excellent separation of this compound and the internal standard from endogenous plasma components. A typical chromatogram shows well-resolved, sharp peaks. The calibration curve, constructed by plotting the peak area ratio of this compound to the internal standard against the concentration, demonstrates excellent linearity over the specified range.
Quantitative Data Summary
| Analyte | Retention Time (min) | Linearity Range (ng/mL) | LOQ (ng/mL) |
| This compound | ~ 5.5 | 500 - 10,000 | 500 |
| Metoclopramide (IS) | ~ 3.8 | N/A | N/A |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the quantification of this compound in plasma.
Caption: Workflow for this compound quantification in plasma.
Logical Relationship of Method Components
The diagram below outlines the logical relationship and dependencies between the different components of the analytical method.
Caption: Logical flow of the analytical method components.
References
Application Notes and Protocols for Buflomedil in Peripheral Vascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of buflomedil in animal models of peripheral vascular disease (PVD). The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the therapeutic potential of this compound and related compounds.
This compound is a vasoactive drug known to improve microcirculation. Its proposed mechanisms of action include weak alpha-adrenoceptor inhibition, inhibition of platelet aggregation, and enhancement of red blood cell deformability[1][2][3]. These properties make it a candidate for investigating therapeutic strategies in PVD.
Quantitative Data Summary
The following table summarizes the reported dosages of this compound used in various animal models of ischemia. It is important to note that dosages can vary significantly depending on the animal species, the model of ischemia, and the route of administration.
| Animal Model | Species | This compound Dosage | Route of Administration | Key Findings | Reference |
| Moderate Cerebral Ischemia | Rat (Sprague-Dawley) | 10 mg/kg | Slow Intravenous Infusion (90 min) | Attenuated ischemia-induced histological damage and restored blood lactate and serum NSE levels to near normal. | [4] |
| Tourniquet-Induced Microvascular Reperfusion Injury | Hamster | 3 mg/kg (bolus) followed by 3 mg/kg (continuous infusion over 20 min) | Intravenous | Significantly reduced post-ischemic capillary perfusion failure, leukocyte adherence, and microvascular permeability. | [5] |
| Cardiovascular Effects Study | Dog | 0.32-5.12 mg/kg | Intravenous | Induced a dose-dependent fall in blood pressure. Increased maxillary, internal carotid, vertebral, femoral, and coronary blood flow at specific dose ranges. | |
| Cerebral Ischemia in Spontaneously Hypertensive Rats | Rat (SHR) | 30 mg/kg and 90 mg/kg (daily for 7 days) | Oral | Significantly higher survival rates at 24 hours post-bilateral carotid artery occlusion compared to control. | |
| Skin Flap Microcirculation | Hamster (Syrian Golden) | 3 mg/kg/day (for 7 days) | Intraperitoneal | --- |
Experimental Protocols
Hindlimb Ischemia Model in Mice
This protocol is a standard method for inducing peripheral artery disease in mice to study angiogenesis and blood flow recovery.
Objective: To create a model of severe hindlimb ischemia to evaluate the therapeutic effects of this compound.
Materials:
-
8- to 12-week-old C57BL/6J mice
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 6-0 silk)
-
Heating pad
-
Laser Doppler Perfusion Imager
-
This compound hydrochloride
-
Vehicle control (e.g., sterile saline)
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the mouse using isoflurane.
-
Shave the fur from the inguinal region to the knee of the designated hindlimb.
-
Place the mouse on a heating pad to maintain body temperature.
-
-
Surgical Procedure:
-
Make a small incision in the skin over the femoral artery.
-
Dissect the connective tissue to expose the femoral artery and its branches.
-
Ligate the femoral artery proximal to the superficial epigastric artery.
-
Excise the superficial femoral artery.
-
Close the skin incision with sutures.
-
-
This compound Administration (Example Protocol):
-
Based on existing literature for other ischemia models, a potential starting dosage for this compound could be in the range of 3-10 mg/kg.
-
Administer this compound or vehicle control via intraperitoneal or intravenous injection immediately after surgery and daily for a specified period (e.g., 7-14 days).
-
-
Assessment of Blood Flow:
-
Measure blood flow in both the ischemic and non-ischemic hindlimbs using a Laser Doppler Perfusion Imager at baseline (post-surgery) and at specified time points (e.g., days 3, 7, 14).
-
Calculate the perfusion ratio of the ischemic to the non-ischemic limb.
-
-
Histological Analysis:
-
At the end of the study period, euthanize the mice and collect the gastrocnemius muscle from both hindlimbs.
-
Perform immunohistochemical staining for markers of angiogenesis (e.g., CD31) to assess capillary density.
-
Intravital Microscopy of Striated Muscle Microcirculation
This protocol, adapted from a study on tourniquet-induced ischemia in hamsters, allows for the direct visualization of microvascular changes in response to this compound.
Objective: To assess the effects of this compound on microvascular perfusion, leukocyte-endothelial interactions, and vascular permeability following ischemia-reperfusion.
Materials:
-
Hamsters with dorsal skinfold chambers
-
Intravital fluorescence microscope
-
Anesthesia
-
Tourniquet
-
Fluorescent dyes (e.g., fluorescein isothiocyanate-dextran for plasma labeling, rhodamine 6G for leukocyte labeling)
-
This compound hydrochloride
-
Saline
Procedure:
-
Animal Preparation:
-
Anesthetize the hamster.
-
Position the animal on the microscope stage to visualize the striated muscle within the dorsal skinfold chamber.
-
-
Induction of Ischemia:
-
Apply a tourniquet to the base of the skinfold chamber to induce 4 hours of ischemia.
-
-
This compound Administration:
-
5 minutes before reperfusion (tourniquet release), administer a 3 mg/kg intravenous bolus of this compound.
-
During the first 20 minutes of reperfusion, administer a continuous intravenous infusion of 3 mg/kg this compound.
-
The control group receives equivalent volumes of saline.
-
-
Microscopic Observation and Data Collection:
-
Record images of the microcirculation at baseline, and at 30 minutes and 2 hours into reperfusion.
-
Quantify functional capillary density (the length of red blood cell-perfused capillaries per observation area).
-
Count the number of adherent leukocytes in postcapillary venules.
-
Assess microvascular permeability by measuring the extravasation of fluorescently labeled dextran.
-
Visualizations
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound in peripheral vascular disease are attributed to a combination of pharmacological actions that improve microcirculatory blood flow.
Caption: Proposed mechanism of action for this compound in PVD.
Experimental Workflow for Hindlimb Ischemia Model
The following diagram outlines the key steps in a typical preclinical study evaluating this compound using a mouse model of hindlimb ischemia.
Caption: Experimental workflow for this compound in a hindlimb ischemia model.
Logical Relationship of this compound's Effects on Ischemia-Reperfusion Injury
This diagram illustrates the logical flow of how this compound mitigates the pathological events in ischemia-reperfusion injury based on findings from the hamster striated muscle model.
Caption: this compound's protective effects in ischemia-reperfusion injury.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in peripheral and cerebral vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for peripheral artery disease [medscape.com]
- 3. [Effect of the vasoactive drug this compound in arterial occlusive disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effect of this compound in a rat model of moderate cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride attenuates tourniquet-induced microvascular reperfusion injury in striated muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Buflomedil's Effect on Blood Rheology in the Lab
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buflomedil is a vasoactive agent that has been investigated for its potential to improve blood flow in various circulatory disorders. Its mechanism of action is multifactorial, involving effects on both the vasculature and the rheological properties of blood. These application notes provide detailed protocols for the in vitro assessment of this compound's effects on key hemorheological parameters. The protocols are intended to guide researchers in pharmacology, drug development, and related fields in the systematic evaluation of this compound and similar compounds.
The primary rheological properties of blood that are influenced by this compound and will be discussed are:
-
Whole Blood and Plasma Viscosity: A measure of the intrinsic resistance of blood to flow.
-
Erythrocyte Deformability: The ability of red blood cells (RBCs) to change shape under shear stress, which is crucial for microcirculatory passage.
-
Platelet Aggregation: The process of platelets clumping together, a key event in hemostasis and thrombosis.
Understanding the impact of this compound on these parameters is essential for elucidating its therapeutic potential and mechanism of action.
Data Presentation
The following tables summarize the reported effects of this compound on various blood rheology parameters. These are compiled from multiple in vitro and clinical studies and are intended to provide a comparative overview.
Table 1: Summary of this compound's Effects on Blood Viscosity
| Parameter | Method | Reported Effect of this compound | Key Findings |
| Whole Blood Viscosity | Cone-plate viscometer | Decrease | A significant decrease in blood viscosity has been observed, contributing to improved blood flow.[1] |
| Plasma Viscosity | Cone-plate viscometer | No significant change in some studies | The effect on plasma viscosity appears to be less pronounced compared to its impact on whole blood viscosity. |
| Hematocrit | Standard hematology analyzer | No direct effect | This compound does not typically alter the hematocrit. |
Table 2: Summary of this compound's Effects on Erythrocyte Properties
| Parameter | Method | Reported Effect of this compound | Key Findings |
| Erythrocyte Deformability | Micropore Filtration | Increase | This compound has been shown to improve the filterability of red blood cells, suggesting enhanced deformability.[1][2][3] |
| Erythrocyte ATP Content | Bioluminescence assay | Increase | An increase in intracellular ATP in erythrocytes has been reported, which may contribute to improved membrane flexibility.[4] |
Table 3: Summary of this compound's Effects on Platelet Aggregation
| Parameter | Agonist | Method | Reported Effect of this compound | Key Findings |
| Platelet Aggregation | Epinephrine | Light Transmission Aggregometry | Significant Inhibition | This compound shows potent inhibition of epinephrine-induced platelet aggregation, consistent with its α2-adrenergic antagonist activity. |
| Platelet Aggregation | ADP | Light Transmission Aggregometry | Weak Inhibition | A less pronounced inhibitory effect is observed on ADP-induced aggregation. |
| Platelet Aggregation | Collagen | Light Transmission Aggregometry | Weak Inhibition | Similar to ADP, the inhibition of collagen-induced aggregation is modest. |
| Calcium Uptake | Collagen, Adrenaline | Radiometric Assay (45Ca2+) | Inhibition | This compound inhibits calcium uptake by stimulated platelets, suggesting a weak calcium channel blocking effect. |
Experimental Protocols
The following are detailed protocols for the in vitro assessment of this compound's effects on blood rheology.
Protocol 1: Measurement of Whole Blood and Plasma Viscosity
Objective: To determine the effect of this compound on the viscosity of whole blood and plasma at varying shear rates.
Materials:
-
Freshly collected whole blood anticoagulated with K2-EDTA.
-
This compound hydrochloride solutions at various concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Phosphate-buffered saline (PBS) as a vehicle control.
-
Cone-plate viscometer (e.g., Brookfield, Wells-Brookfield).
-
Centrifuge.
-
37°C water bath.
-
Pipettes and sterile tubes.
Procedure:
-
Blood Collection and Preparation:
-
Collect venous blood from healthy, consenting donors into tubes containing K2-EDTA.
-
Gently mix the blood by inversion to ensure proper anticoagulation.
-
For plasma viscosity, centrifuge a portion of the whole blood at 2500 x g for 15 minutes to obtain platelet-poor plasma.
-
-
Incubation with this compound:
-
Aliquot whole blood or plasma into separate tubes.
-
Add this compound solutions to achieve the desired final concentrations.
-
Add an equivalent volume of PBS to the control tubes.
-
Incubate the samples at 37°C for 30 minutes.
-
-
Viscosity Measurement:
-
Pre-warm the cone and plate of the viscometer to 37°C.
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Pipette the required volume of the sample (whole blood or plasma) onto the plate.
-
Measure the viscosity at a range of shear rates, typically covering low (e.g., 1 s⁻¹) and high (e.g., 100 s⁻¹) physiological ranges.
-
Record the viscosity in centipoise (cP).
-
-
Data Analysis:
-
Plot viscosity (cP) as a function of shear rate (s⁻¹).
-
Compare the viscosity profiles of this compound-treated samples with the control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of any observed differences.
-
Protocol 2: Assessment of Erythrocyte Deformability by Micropore Filtration
Objective: To evaluate the effect of this compound on the ability of erythrocytes to pass through small pores, as an index of their deformability.
Materials:
-
Freshly collected whole blood anticoagulated with heparin or K2-EDTA.
-
This compound hydrochloride solutions.
-
PBS (vehicle control).
-
Micropore filtration system (e.g., Erythrometer) equipped with polycarbonate filters (typically 3 or 5 µm pore size).
-
Syringe pump for constant flow rate.
-
Pressure transducer.
-
Centrifuge and washing buffer (e.g., Ringer's solution).
Procedure:
-
Erythrocyte Preparation:
-
Centrifuge the whole blood at 1500 x g for 10 minutes.
-
Remove the plasma and buffy coat.
-
Wash the erythrocytes three times with the washing buffer.
-
Resuspend the packed erythrocytes in the washing buffer to a final hematocrit of 1-5%.
-
-
Incubation:
-
Incubate the erythrocyte suspension with various concentrations of this compound or PBS (control) at 37°C for 30 minutes.
-
-
Filtration Assay:
-
Set up the micropore filtration system with a new filter.
-
Prime the system with the washing buffer to establish a baseline pressure.
-
Using a syringe pump, perfuse the erythrocyte suspension through the filter at a constant flow rate.
-
Record the pressure change across the filter over time. Alternatively, measure the time required for a specific volume to pass through the filter.
-
-
Data Analysis:
-
Calculate the Red Cell Transit Time (RCTT) or an index of filterability based on the pressure change.
-
Compare the results from this compound-treated samples to the control.
-
Statistical analysis should be performed to assess the significance of the findings.
-
Protocol 3: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Objective: To measure the effect of this compound on platelet aggregation induced by various agonists.
Materials:
-
Freshly collected whole blood anticoagulated with 3.2% sodium citrate.
-
This compound hydrochloride solutions (e.g., 1 µM to 1 mM).
-
Platelet agonists: Adenosine diphosphate (ADP) and Collagen.
-
Light Transmission Aggregometer.
-
Centrifuge.
-
Plastic tubes and pipettes.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a plastic tube.
-
Centrifuge the remaining blood at 2500 x g for 15 minutes to obtain PPP.
-
-
Platelet Count Adjustment:
-
Measure the platelet count in the PRP and adjust with PPP if necessary to a standardized count (e.g., 250 x 10⁹/L).
-
-
Aggregation Assay:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Place a cuvette with PPP in the aggregometer to set the 100% transmission baseline.
-
Place a cuvette with PRP in the aggregometer to set the 0% transmission baseline.
-
Add a small volume of this compound solution or vehicle (PBS) to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Add the platelet agonist (e.g., ADP at a final concentration of 5-10 µM, or collagen at 2-5 µg/mL) to the cuvette to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation from the aggregation curve.
-
Calculate the percentage of inhibition of aggregation by this compound compared to the control.
-
Construct dose-response curves to determine the IC50 of this compound for each agonist.
-
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vitro effects of this compound on blood rheology.
Caption: General experimental workflow for in vitro assessment of this compound.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which this compound exerts its effects on platelets and erythrocytes.
Platelet Aggregation Signaling
This compound is known to act as an α2-adrenergic antagonist and a weak calcium channel blocker.
Caption: this compound's inhibitory action on platelet aggregation pathways.
Erythrocyte Deformability Signaling
This compound has been reported to increase ATP levels in erythrocytes, which is crucial for maintaining membrane flexibility and deformability.
Caption: Proposed mechanism of this compound on erythrocyte deformability.
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for the laboratory assessment of this compound's effects on blood rheology. By systematically evaluating its impact on viscosity, erythrocyte deformability, and platelet aggregation, researchers can gain valuable insights into the hemorheological properties of this and other vasoactive compounds. The provided diagrams offer a visual representation of the experimental workflow and the currently understood signaling pathways involved in this compound's mechanism of action. Adherence to these detailed protocols will facilitate reproducible and comparable data, contributing to a deeper understanding of the therapeutic potential of hemorheologically active drugs.
References
- 1. Haemodynamic and haemorheological effects of this compound in patients with peripheral occlusive arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on erythrocyte deformability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effects of this compound against exercise-induced reductions in regional erythrocyte deformability of patients with peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Changes in erythrocyte ATP after the oral administration of this compound hydrochloride] - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Elucidating the Anti-Platelet Effects of Buflomedil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buflomedil is a vasoactive drug known for its therapeutic efficacy in peripheral and cerebral vascular diseases. Its clinical benefits are, in part, attributed to its influence on platelet function. Understanding the precise mechanisms through which this compound modulates platelet activity is crucial for optimizing its therapeutic use and for the development of novel anti-platelet agents. These application notes provide a comprehensive guide for the experimental investigation of this compound's anti-platelet effects, detailing its mechanism of action, relevant signaling pathways, and step-by-step protocols for key in vitro assays.
Mechanism of Action and Signaling Pathways
This compound exerts its primary anti-platelet effect through its activity as an α2-adrenergic receptor antagonist.[1][2] Platelet α2-adrenergic receptors are G protein-coupled receptors (GPCRs) linked to the inhibitory G protein, Gi. Activation of these receptors by agonists like epinephrine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels promote platelet activation and aggregation.
By blocking the α2-adrenergic receptor, this compound prevents the epinephrine-induced decrease in cAMP, thereby maintaining higher intracellular cAMP levels. Elevated cAMP, through the activation of Protein Kinase A (PKA), leads to the phosphorylation of various downstream targets that ultimately inhibit platelet activation processes, including intracellular calcium mobilization, granule secretion, and the conformational activation of integrin αIIbβ3 (the fibrinogen receptor).
This compound also exhibits a weak inhibitory effect on platelet aggregation induced by other agonists such as ADP and collagen, particularly at higher concentrations.[1][2] This suggests that at supra-therapeutic doses, this compound may have additional, less potent mechanisms of action, possibly involving direct effects on calcium channels or other signaling pathways.
Data Presentation
The following tables summarize the known quantitative effects of this compound on platelet function.
| Parameter | Agonist | This compound Concentration | Observed Effect | Reference |
| Platelet Aggregation | Epinephrine | IC50: 1 ± 0.5 µM | Significant inhibition | [1] |
| ADP | ~1 mM | Weak inhibition | ||
| Collagen | ~1 mM | Weak inhibition | ||
| Receptor Binding | [3H]-yohimbine (α2-antagonist) | IC50: 1 ± 0.5 µM | Competitive displacement | |
| Calcium Uptake | Collagen + Epinephrine | Not specified | Inhibition of 45Ca2+ uptake | |
| Granule Secretion | Epinephrine, ADP, Collagen | ~1 mM | Inhibition |
Experimental Protocols
Detailed methodologies for key experiments to characterize the anti-platelet effects of this compound are provided below.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Principle: This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Materials:
-
Freshly drawn human blood in 3.2% sodium citrate.
-
Platelet agonists: Epinephrine, ADP, Collagen.
-
This compound stock solution.
-
Saline (0.9% NaCl).
-
Light Transmission Aggregometer.
-
Platelet-Poor Plasma (PPP) for blanking.
Protocol:
-
PRP Preparation: Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
PPP Preparation: Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using autologous PPP.
-
Assay Setup:
-
Pipette 450 µL of PRP into a cuvette with a stir bar.
-
Pre-incubate the PRP at 37°C for 5 minutes in the aggregometer.
-
Add 50 µL of this compound at various concentrations (or vehicle control) and incubate for a further 5 minutes.
-
-
Agonist Addition: Add 50 µL of the platelet agonist (e.g., Epinephrine, ADP, or Collagen) to initiate aggregation.
-
Data Acquisition: Record the change in light transmission for 5-10 minutes. The extent of aggregation is expressed as the maximum percentage change in light transmission, with 100% being the light transmission of PPP.
Flow Cytometry for Platelet Activation Markers
Principle: This method uses fluorescently labeled antibodies to quantify the surface expression of activation markers like P-selectin (CD62P) and the activated conformation of integrin αIIbβ3 (PAC-1 binding).
Materials:
-
Freshly drawn human blood in 3.2% sodium citrate.
-
Platelet agonists.
-
This compound stock solution.
-
Fluorescently labeled antibodies: Anti-CD61 (platelet marker), Anti-CD62P (P-selectin), PAC-1 (activated αIIbβ3).
-
Fixation buffer (e.g., 1% paraformaldehyde).
-
Flow cytometer.
Protocol:
-
Sample Preparation: Dilute whole blood 1:10 in Tyrode's buffer.
-
Incubation:
-
In a flow cytometry tube, mix 5 µL of diluted blood with this compound at desired concentrations or vehicle control.
-
Add the platelet agonist and incubate for 10 minutes at room temperature.
-
-
Staining: Add the fluorescently labeled antibodies and incubate for 20 minutes in the dark at room temperature.
-
Fixation: Add 400 µL of fixation buffer and incubate for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter and CD61 positivity.
-
Analysis: Determine the percentage of P-selectin or PAC-1 positive platelets and the mean fluorescence intensity.
Measurement of Intracellular Calcium Mobilization
Principle: This assay uses a fluorescent calcium indicator (e.g., Fura-2 AM) to measure changes in intracellular free calcium concentration upon platelet activation.
Materials:
-
PRP.
-
Fura-2 AM calcium indicator dye.
-
Platelet agonists.
-
This compound stock solution.
-
Fluorometer with dual-wavelength excitation capabilities.
Protocol:
-
Dye Loading: Incubate PRP with Fura-2 AM (2-5 µM) for 30-45 minutes at 37°C in the dark.
-
Washing: Centrifuge the loaded platelets and resuspend them in a calcium-free Tyrode's buffer to remove extracellular dye.
-
Assay:
-
Place the Fura-2 loaded platelet suspension in a cuvette in the fluorometer at 37°C with stirring.
-
Add this compound or vehicle and incubate for 5 minutes.
-
Add the platelet agonist.
-
-
Data Acquisition: Record the fluorescence ratio at excitation wavelengths of 340 nm and 380 nm (emission at 510 nm). The ratio is proportional to the intracellular calcium concentration.
Platelet Granule Secretion (ATP Release Assay)
Principle: The release of ATP from dense granules upon platelet activation is measured using a luciferin-luciferase bioluminescence assay.
Materials:
-
PRP.
-
Platelet agonists.
-
This compound stock solution.
-
Luciferin-luciferase reagent.
-
Luminometer or aggregometer with a luminescence channel.
Protocol:
-
Assay Setup: In a luminometer cuvette, add PRP and the luciferin-luciferase reagent.
-
Pre-incubation: Pre-incubate with this compound or vehicle at 37°C.
-
Agonist Addition: Add the platelet agonist to trigger activation and ATP release.
-
Data Acquisition: Measure the luminescence signal, which is proportional to the amount of ATP released.
Radioligand Binding Assay for α2-Adrenergic Receptors
Principle: This assay measures the binding of a radiolabeled antagonist (e.g., [3H]-yohimbine) to α2-adrenergic receptors on platelet membranes to determine the affinity and density of the receptors and the competitive binding of this compound.
Materials:
-
Platelet membranes prepared from PRP.
-
[3H]-yohimbine (radioligand).
-
This compound.
-
Non-specific binding control (e.g., phentolamine).
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubation: Incubate platelet membranes with a fixed concentration of [3H]-yohimbine and varying concentrations of this compound.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-yohimbine (IC50 value).
Measurement of Intracellular cAMP and cGMP Levels
Principle: Enzyme-linked immunosorbent assay (ELISA) kits are used to quantify the levels of cAMP and cGMP in platelet lysates.
Materials:
-
PRP.
-
Platelet agonists (e.g., epinephrine) and inhibitors (e.g., prostaglandin E1 to stimulate cAMP).
-
This compound stock solution.
-
Cell lysis buffer.
-
Commercially available cAMP and cGMP ELISA kits.
Protocol:
-
Platelet Treatment: Incubate PRP with this compound or vehicle, followed by the addition of agonists/inhibitors.
-
Lysis: Stop the reaction and lyse the platelets to release intracellular cyclic nucleotides.
-
ELISA: Perform the ELISA according to the manufacturer's instructions to determine the concentration of cAMP and cGMP in the lysates.
Conclusion
The experimental framework outlined in these application notes provides a robust approach to thoroughly investigate the anti-platelet effects of this compound. By employing these detailed protocols, researchers can obtain quantitative data on this compound's impact on various aspects of platelet function, further elucidate its signaling pathways, and contribute to a more comprehensive understanding of its therapeutic potential.
References
Application Notes and Protocols: Measuring Buflomedil's Impact on Cerebral Blood Flow
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the therapeutic potential of Buflomedil, a vasoactive drug, in improving cerebral blood flow (CBF). The following sections outline key experimental techniques, present quantitative data from relevant studies, and illustrate the underlying signaling pathways.
Introduction
This compound hydrochloride is a vasoactive agent with a multifaceted mechanism of action, making it a compound of interest for cerebrovascular diseases.[1] Its therapeutic efficacy is attributed to a combination of pharmacological effects, including the inhibition of alpha-adrenoceptors, weak calcium antagonistic effects, inhibition of platelet aggregation, and improved erythrocyte deformability.[1][2] These actions collectively contribute to vasodilation and enhanced microcirculation, which can be particularly beneficial in ischemic conditions.[1] This document provides detailed methodologies for quantifying the impact of this compound on cerebral blood flow.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on cerebral blood flow as reported in various studies.
| Parameter Measured | Species/Model | This compound Dosage | Measurement Technique | Key Findings | Reference |
| Regional Cerebral Blood Flow (rCBF) | Human (Multi-infarct dementia) | 150 mg, 3 times daily for 6 months | 133Xenon Technique | Mean rCBF increased by 15% to 22% in the right hemisphere and 16% to 24% in the left hemisphere. | [3] |
| Internal Carotid Artery Blood Flow | Dog (Anesthetized) | 1.28-5.12 mg/kg i.v. | Electromagnetic Flowmetry | Dose-dependent increase in blood flow. | |
| Vertebral Artery Blood Flow | Dog (Anesthetized) | 0.32-5.12 mg/kg i.v. | Electromagnetic Flowmetry | Dose-dependent increase in blood flow. | |
| Microcirculatory Blood Flux | Human (Sickle Cell Disease) | 600 mg per day for 21 days | Laser Doppler Flowmetry | Significant improvement in blood flux score, indicating reduced erythrocyte entrapment. |
Signaling Pathways
This compound's primary mechanisms for inducing cerebral vasodilation involve the antagonism of alpha-1 adrenergic receptors and a weak blockade of calcium channels in vascular smooth muscle cells.
Alpha-1 Adrenergic Receptor Antagonism
This compound acts as an antagonist at alpha-1 adrenergic receptors on vascular smooth muscle cells. Under normal physiological conditions, the binding of norepinephrine to these receptors initiates a signaling cascade that leads to vasoconstriction. By blocking this interaction, this compound promotes vasodilation.
Calcium Channel Modulation
This compound exhibits a weak antagonistic effect on voltage-gated calcium channels in vascular smooth muscle cells. The influx of extracellular calcium is a critical step in initiating and maintaining vasoconstriction. By partially blocking these channels, this compound reduces calcium entry, leading to smooth muscle relaxation and vasodilation.
Experimental Protocols
The following are detailed protocols for key techniques used to measure this compound's effect on cerebral blood flow.
133Xenon Inhalation for Regional Cerebral Blood Flow (rCBF) Measurement in Humans
This non-invasive technique measures rCBF based on the clearance of an inhaled radioactive tracer.
Protocol:
-
Subject Preparation: The subject should be in a resting, supine position in a quiet, dimly lit room to minimize sensory input that could alter CBF. Head movement should be minimized.
-
Tracer Administration: The subject inhales a mixture of air and 133Xenon (typically 5-10 mCi/L) for 1-2 minutes through a face mask or mouthpiece.
-
Data Acquisition:
-
Place a series of collimated scintillation detectors over the scalp to measure the rate of 133Xenon washout from different brain regions.
-
Simultaneously, monitor the end-tidal 133Xenon concentration from the expired air to correct for tracer recirculation.
-
Record the head curves and the expired air curve for a period of 10-15 minutes following the cessation of 133Xenon inhalation.
-
-
This compound Administration: Administer this compound according to the study design (e.g., acute intravenous infusion or chronic oral administration).
-
Post-Treatment Measurement: Repeat the 133Xenon inhalation and data acquisition procedure after this compound administration.
-
Data Analysis:
-
Use a bicompartmental or tricompartmental analysis of the clearance curves to calculate rCBF for grey and white matter. The initial slope of the clearance curve can also be used as an index of mean CBF.
-
Compare the pre- and post-Buflomedil rCBF values to determine the drug's effect.
-
Laser Doppler Flowmetry for Cerebral Blood Flow Measurement in a Rat Model of Cerebral Ischemia
This technique provides a continuous, real-time measurement of relative changes in microcirculatory blood flow.
Protocol:
-
Animal Preparation:
-
Anesthetize the rat (e.g., with isoflurane or a combination of ketamine/xylazine).
-
Secure the animal in a stereotaxic frame. Maintain body temperature at 37°C.
-
Expose the skull and prepare a thinned cranial window or a craniotomy over the region of interest (e.g., the parietal cortex).
-
-
Cerebral Ischemia Model (optional): Induce focal cerebral ischemia, for example, by middle cerebral artery occlusion (MCAO).
-
Probe Placement:
-
Position the Laser Doppler probe perpendicular to the cortical surface, ensuring it does not compress the tissue.
-
-
Baseline Recording: Record the baseline Laser Doppler signal for a stable period (e.g., 10-15 minutes).
-
This compound Administration: Administer this compound (e.g., via intravenous infusion) at the desired dose.
-
Post-Treatment Recording: Continue to record the Laser Doppler signal to monitor changes in CBF.
-
Data Analysis:
-
Express the Laser Doppler signal as a percentage change from the baseline.
-
Compare the CBF changes in the this compound-treated group to a vehicle-treated control group.
-
Transcranial Doppler (TCD) Sonography for Cerebral Blood Flow Velocity Measurement in Humans
TCD is a non-invasive ultrasound technique to measure blood flow velocity in the major intracranial arteries.
Protocol:
-
Subject Positioning: The subject should be in a comfortable sitting or supine position.
-
Probe Placement:
-
Use a 2 MHz pulsed-wave Doppler transducer.
-
Insonate the middle cerebral artery (MCA) through the transtemporal window.
-
Optimize the signal by adjusting the probe angle and depth.
-
-
Baseline Measurement: Record baseline blood flow velocity parameters, including peak systolic velocity (PSV), end-diastolic velocity (EDV), and mean flow velocity (MFV). Calculate the pulsatility index (PI = (PSV - EDV) / MFV).
-
Cerebrovascular Reactivity (CVR) Test (Optional):
-
Instruct the subject to perform a breath-holding test for 30 seconds to induce hypercapnia.
-
Alternatively, have the subject breathe a gas mixture with 5% CO2.
-
Record the changes in flow velocities during the challenge.
-
-
This compound Administration: Administer this compound as per the study protocol.
-
Post-Treatment Measurement: Repeat the baseline and CVR measurements after this compound administration.
-
Data Analysis:
-
Compare the pre- and post-Buflomedil flow velocity parameters and PI.
-
Calculate the breath-holding index (BHI) or the percentage change in MFV during the CO2 challenge to assess changes in CVR.
-
References
Troubleshooting & Optimization
Technical Support Center: Buflomedil Solubility for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Buflomedil in cell-based assays. The following information is designed to address common challenges, particularly those related to solubility and solution preparation, to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: For initial stock solutions, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for this compound hydrochloride. It is crucial to use fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1] While this compound hydrochloride also shows high solubility in water, using a DMSO stock allows for higher concentration and facilitates serial dilutions into aqueous cell culture media with a minimal final solvent concentration.
Q2: I observed a precipitate in my cell culture medium after adding this compound. What is the likely cause and how can I prevent it?
A2: Precipitation of this compound upon addition to aqueous cell culture media is a common issue arising from its hydrophobic nature. This "crashing out" typically occurs when a concentrated DMSO stock solution is rapidly diluted into the aqueous medium, causing a sudden change in solvent polarity.
Potential Causes and Solutions:
-
High Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%. Higher concentrations can be cytotoxic and promote precipitation.
-
Improper Dilution Technique: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, perform a serial dilution. First, dilute the stock into a small volume of pre-warmed (37°C) media, ensure it is fully dissolved by gentle mixing, and then add this intermediate dilution to the final culture volume.
-
Low Temperature of Media: Always use pre-warmed (37°C) cell culture media for dilutions. Adding the stock solution to cold media can decrease the solubility of this compound and induce precipitation.
-
High Final Concentration of this compound: The final concentration of this compound in your assay may exceed its aqueous solubility limit. It is advisable to perform a solubility test in your specific cell culture medium to determine the maximum workable concentration.
Q3: What is the maximum concentration of DMSO that is generally considered safe for most cell lines?
A3: The tolerance to DMSO can vary between different cell lines. However, a final concentration in the range of 0.1% to 0.5% is generally considered safe for the majority of cell lines. It is crucial to always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO but without this compound, to account for any potential effects of the solvent itself.
Q4: Can I store my this compound stock solution?
A4: Yes. This compound hydrochloride stock solutions prepared in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility. These aliquots should be stored at -20°C or -80°C. When stored at -80°C, the stock solution can be stable for up to a year, while at -20°C, it is recommended to be used within one month.[2]
This compound Solubility Data
The solubility of this compound hydrochloride can vary depending on the solvent and experimental conditions. The following table summarizes reported solubility data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Water | 60.5 - 69 | ~176 - 200 | Freely soluble.[2] |
| DMSO | 14.65 - 50 | ~42.6 - 145.4 | Use fresh, anhydrous DMSO.[2][3] |
| Ethanol | 5.54 - 7 | ~16.1 - 20.4 | Sonication may be required to aid dissolution. |
Molecular Weight of this compound Hydrochloride: 343.85 g/mol
Experimental Protocol: Preparation of this compound Hydrochloride for Cell-Based Assays
This protocol provides a detailed methodology for preparing this compound hydrochloride solutions to minimize precipitation and ensure consistent results in cell-based assays.
Materials:
-
This compound hydrochloride powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, deionized or distilled water (for aqueous stock if preferred)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation of a High-Concentration Stock Solution (e.g., 50 mM in DMSO):
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of this compound hydrochloride powder. For 1 mL of a 50 mM stock solution, you will need 17.19 mg.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO (in this case, 1 mL).
-
Vortex the tube vigorously until the powder is completely dissolved. If necessary, gentle warming to 37°C or brief sonication in a water bath can aid dissolution.
-
Visually inspect the solution against a light source to ensure it is clear and free of any particulates.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
-
-
Preparation of Working Solutions (Serial Dilution Method):
-
Thaw an aliquot of the concentrated stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C.
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of your stock solution in pre-warmed media. For example, to achieve a final concentration of 50 µM, you could first dilute your 50 mM stock 1:100 in media to get a 500 µM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate solution to your cell culture plates or flasks containing pre-warmed media to achieve the desired final concentration. For instance, add 100 µL of the 500 µM intermediate solution to 900 µL of media in a well to get a final concentration of 50 µM.
-
Gently swirl the plate or flask immediately after adding the final dilution to ensure even distribution and prevent localized high concentrations that could lead to precipitation.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is crucial to differentiate the effects of the compound from any potential effects of the solvent.
-
Troubleshooting Workflow for this compound Precipitation
If you continue to experience precipitation after following the protocol, this workflow can help identify the issue.
Caption: Troubleshooting workflow for this compound precipitation in cell culture media.
Signaling Pathway of this compound in Vascular Cells
This compound's primary mechanism of action is as a non-selective alpha-adrenergic receptor antagonist. It also exhibits weak calcium channel blocking properties. In vascular smooth muscle cells, this leads to vasodilation. In endothelial cells, it can modulate cell adhesion and other inflammatory responses.
Caption: Simplified signaling pathway of this compound in vascular smooth muscle cells.
References
Technical Support Center: Optimizing Buflomedil Concentration for Neuroprotection Studies
Welcome to the technical support center for researchers utilizing Buflomedil in neuroprotection studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experimental design and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro neuroprotection studies?
A1: While in vivo studies have demonstrated this compound's neuroprotective effects at doses like 10 mg/kg in rats, specific in vitro concentrations are not well-documented in publicly available literature.[1] Based on general practices for translating in vivo doses to in vitro concentrations and the known vasoactive properties of the drug, a starting range of 1 µM to 100 µM is recommended for initial dose-response experiments in neuronal cell cultures. It is crucial to perform a cytotoxicity assay to determine the optimal non-toxic concentration range for your specific cell type before proceeding with neuroprotection assays.
Q2: What neuronal cell lines are suitable for studying this compound's neuroprotective effects?
A2: Several immortalized neuronal cell lines, such as SH-SY5Y (human neuroblastoma) and PC12 (rat pheochromocytoma), are commonly used in neuroprotection research. Primary neuronal cultures, while more complex to maintain, offer a more physiologically relevant model. The choice of cell line should be guided by the specific research question and the neuronal subtype of interest.
Q3: What are the potential mechanisms of this compound's neuroprotective action that I should investigate?
A3: this compound's neuroprotective effects are thought to be multifactorial.[1] In addition to its established vasoactive properties which improve cerebral blood flow, direct neuroprotective mechanisms may involve modulation of key signaling pathways. Based on common neuroprotective pathways, it is recommended to investigate the PI3K/Akt and Nrf2/HO-1 signaling cascades. The PI3K/Akt pathway is crucial for promoting cell survival and inhibiting apoptosis, while the Nrf2/HO-1 pathway is a key regulator of the cellular antioxidant response.
Q4: How can I induce neuronal injury in my in vitro model to test the neuroprotective effect of this compound?
A4: The choice of injury model depends on the pathological condition you aim to simulate. Common methods include:
-
Oxidative stress: Induced by agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Excitotoxicity: Induced by glutamate or N-methyl-D-aspartate (NMDA).
-
Oxygen-glucose deprivation (OGD): To mimic ischemic conditions.
It is essential to optimize the concentration and duration of the insult to achieve a consistent level of cell death (typically 30-50%) in your control group.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background absorbance in control wells | - Contamination of media or reagents.- Phenol red in the culture medium.- Direct reduction of MTT by this compound. | - Use fresh, sterile reagents.- Use phenol red-free medium for the assay.- Perform a cell-free assay to check for direct MTT reduction by this compound. If observed, consider an alternative viability assay (e.g., LDH assay). |
| Low absorbance readings and poor signal-to-noise ratio | - Insufficient cell number.- Suboptimal incubation time with MTT reagent.- Incomplete dissolution of formazan crystals. | - Optimize cell seeding density.- Increase incubation time with MTT (e.g., from 2 to 4 hours).- Ensure complete dissolution of formazan crystals by thorough mixing and using an appropriate solubilization buffer (e.g., DMSO). |
| High variability between replicate wells | - Uneven cell seeding.- "Edge effect" in 96-well plates.- Inconsistent pipetting. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS.- Use a multichannel pipette for adding reagents and ensure consistent technique. |
Apoptosis Assays (e.g., Annexin V/PI Staining)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High percentage of Annexin V positive cells in the healthy control group | - Mechanical stress during cell harvesting.- Over-trypsinization.- Poor cell health prior to the experiment. | - Handle cells gently during harvesting and washing.- Use a milder dissociation reagent (e.g., Accutase) or reduce trypsinization time.- Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| No significant increase in apoptosis in the injury control group | - Insufficient concentration or duration of the neurotoxic insult. | - Perform a dose-response and time-course experiment for the neurotoxic agent to determine the optimal conditions for inducing apoptosis. |
| High percentage of PI positive cells in all groups | - Cells are necrotic rather than apoptotic.- Delayed analysis after staining. | - The insult may be too severe, leading to necrosis. Reduce the concentration or duration of the insult.- Analyze cells promptly after staining, as apoptotic cells will progress to secondary necrosis over time. |
Western Blot Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or no signal for target protein | - Low protein concentration.- Inefficient protein transfer.- Suboptimal antibody concentration or incubation time. | - Load a higher amount of protein per well.- Verify transfer efficiency using Ponceau S staining.- Optimize primary and secondary antibody concentrations and increase incubation times (e.g., overnight at 4°C for the primary antibody). |
| High background and non-specific bands | - Insufficient blocking.- High antibody concentration.- Inadequate washing. | - Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., BSA instead of non-fat milk).- Titrate primary and secondary antibody concentrations.- Increase the number and duration of washing steps. |
| Inconsistent loading control (e.g., β-actin, GAPDH) levels | - Inaccurate protein quantification.- Uneven loading of samples. | - Use a reliable protein quantification method (e.g., BCA assay) and ensure accurate pipetting.- Be meticulous when loading the gel to ensure equal volumes are loaded in each lane. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
This compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control.
-
Induction of Neuronal Injury: After pre-treatment, induce neuronal injury using your chosen method (e.g., add H₂O₂ to a final concentration of 100 µM) and incubate for the optimized duration (e.g., 24 hours).
-
MTT Addition: Remove the culture medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V/PI) Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound and the neurotoxic agent as described for the cell viability assay.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle dissociation reagent.
-
Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Western Blot Analysis of PI3K/Akt and Nrf2/HO-1 Pathways
-
Protein Extraction: Following treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: Potential signaling pathways modulated by this compound for neuroprotection.
Caption: General experimental workflow for assessing this compound's neuroprotection.
References
Technical Support Center: Addressing Buflomedil Instability in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the stability of Buflomedil in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution, prepared in water, is showing signs of degradation over a short period. What is the primary cause of this instability?
A1: this compound is susceptible to hydrolysis, particularly under acidic conditions. The ester and ether functional groups in the this compound molecule are the likely sites of hydrolytic attack. The rate of degradation is expected to be dependent on the pH and temperature of the solution.
Q2: What are the known degradation products of this compound in an aqueous solution?
A2: Under acidic conditions, this compound has been shown to degrade. The primary degradation pathway involves the hydrolysis of the ester and ether linkages. A schematic of the identified acid-induced degradation products is shown below. It is important to note that degradation under other conditions (e.g., basic, oxidative, photolytic) may produce different degradation products.
Caption: Acid-induced degradation pathway of this compound.
Q3: How can I monitor the degradation of my this compound solution?
A3: Several stability-indicating analytical methods can be employed to monitor the degradation of this compound and quantify its concentration in the presence of its degradants.[1][2] These methods include:
-
High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method for separating and quantifying this compound from its degradation products.
-
Thin-Layer Chromatography (TLC): A simpler chromatographic technique that can be used for qualitative or semi-quantitative analysis of degradation.
-
UV-Vis Spectrophotometry: While less specific than chromatographic methods, spectrophotometric techniques, especially when coupled with chemometric analysis, can be used to determine this compound concentration in the presence of its degradation products.[1]
Q4: What are the ideal storage conditions for a this compound aqueous stock solution?
A4: To minimize degradation, aqueous solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to:
-
Store the solution at a low temperature (2-8°C).
-
Protect the solution from light.
-
Prepare the solution in a buffer at a pH where this compound exhibits maximum stability. While specific data for this compound is limited, many drugs are most stable at a slightly acidic pH (around 4-6). It is advisable to perform a pH-stability profile to determine the optimal pH for your specific application.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly rapid loss of this compound concentration in solution. | Hydrolysis: The pH of your solution may be promoting acid or base-catalyzed hydrolysis. The temperature of the solution may be too high. | 1. Measure and adjust the pH of your solution to a range of 4-6. 2. Conduct experiments at the lowest feasible temperature. 3. Prepare fresh solutions immediately before use. |
| Appearance of unknown peaks in my chromatogram (HPLC/TLC). | Degradation: this compound is degrading into one or more new chemical entities. | 1. Attempt to identify the degradation products using techniques like LC-MS. 2. Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and confirm if they match the unknown peaks. |
| Solution changes color (e.g., turns yellow). | Photodegradation or Oxidation: Exposure to light or oxidative conditions can lead to the formation of colored degradation products. | 1. Store and handle the solution in amber-colored vials or protect it from light by wrapping the container in aluminum foil. 2. If oxidative degradation is suspected, consider degassing your solvent or adding an antioxidant, if compatible with your experimental system. |
| Inconsistent results between experiments. | Variable Solution Stability: Differences in solution preparation time, storage conditions, or minor variations in pH could be leading to inconsistent levels of degradation. | 1. Standardize your protocol for solution preparation, including the age of the solution and storage conditions. 2. Always use freshly prepared solutions for critical experiments. 3. Verify the pH of each new batch of solution. |
Data Presentation: Forced Degradation Study of this compound
The following table is a template for presenting data from a forced degradation study of this compound. Researchers should generate their own data following the appropriate experimental protocols.
| Stress Condition | Time (hours) | This compound Remaining (%) | Appearance of Solution | Number of Degradation Products Detected (by HPLC) |
| 0.1 M HCl (60°C) | 2 | 85.2 | Colorless, clear | 1 |
| 4 | 72.5 | Colorless, clear | 2 | |
| 8 | 55.1 | Colorless, clear | 2 | |
| 0.1 M NaOH (60°C) | 2 | 90.7 | Colorless, clear | 1 |
| 4 | 81.3 | Faintly yellow, clear | 2 | |
| 8 | 65.8 | Yellow, clear | 3 | |
| 3% H₂O₂ (RT) | 24 | 98.1 | Colorless, clear | 0 |
| 48 | 92.5 | Colorless, clear | 1 | |
| Heat (80°C, solid) | 24 | 99.5 | No change | 0 |
| 48 | 98.9 | No change | 0 | |
| Photostability (ICH Q1B) | 24 | 96.3 | Colorless, clear | 1 |
Experimental Protocols
Protocol 1: Acid-Induced Degradation of this compound
This protocol is designed to intentionally degrade this compound under acidic conditions to generate degradation products for analytical method development and validation.
-
Preparation of this compound Stock Solution: Accurately weigh 50 mg of pure this compound HCl and dissolve it in 50 mL of methanol to obtain a 1 mg/mL stock solution.
-
Acid Hydrolysis:
-
Transfer a known volume of the stock solution to a round-bottom flask.
-
Add an equal volume of 5 N hydrochloric acid (HCl).
-
Reflux the mixture for 4 hours.
-
Monitor the degradation periodically (e.g., every 30 minutes) by withdrawing a small aliquot.
-
-
Neutralization and Extraction:
-
After the desired level of degradation is achieved, cool the solution to room temperature.
-
Neutralize the solution to a pH of approximately 7.0 using 10 N sodium hydroxide (NaOH).
-
Evaporate the solvent under vacuum.
-
Extract the residue with methanol.
-
-
Analysis: Analyze the resulting solution containing this compound and its degradation products using a suitable stability-indicating method (e.g., HPLC, TLC).
Protocol 2: General Workflow for a Forced Degradation Study
This workflow outlines the steps for a comprehensive forced degradation study of this compound.
References
Navigating Buflomedil Animal Model Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Buflomedil in animal model experiments. This compound, a vasoactive agent, has been investigated for its therapeutic potential in peripheral and cerebral vascular diseases. However, like any experimental compound, its application in preclinical models is fraught with potential challenges. This guide, presented in a question-and-answer format, directly addresses common pitfalls and offers troubleshooting strategies to ensure the rigor and reproducibility of your findings.
Troubleshooting Guide
1. Issue: Inconsistent or unexpected cardiovascular responses (e.g., hypotension, altered heart rate).
-
Question: We are observing variable and sometimes contradictory effects on blood pressure and heart rate in our animal models after this compound administration. What could be the cause?
-
Answer: This is a critical and not entirely unexpected issue. This compound has a complex, dose-dependent effect on the cardiovascular system. At lower doses, it tends to cause a slight increase in heart rate, while higher doses can lead to a decrease in heart rate and significant hypotension[1]. This biphasic response can be a major source of variability.
Troubleshooting Steps:
-
Precise Dose-Response Studies: Conduct a thorough dose-response study in your specific animal model and strain to establish a clear therapeutic window. Start with low doses and incrementally increase them while closely monitoring cardiovascular parameters.
-
Route of Administration: The route of administration significantly impacts the pharmacokinetic profile. Intravenous (i.v.) administration will lead to a rapid peak concentration and potentially more pronounced immediate effects on blood pressure compared to oral (p.o.) gavage[1]. Ensure the chosen route aligns with your experimental question and is consistently applied.
-
Anesthesia: The type of anesthetic used can influence cardiovascular parameters and interact with this compound. Be consistent with your choice of anesthesia and ensure the depth of anesthesia is stable throughout the experiment.
-
Underlying Pathology: The cardiovascular status of your animal model (e.g., normotensive vs. hypertensive) can alter the response to this compound.
-
2. Issue: Suspected neurological side effects (e.g., seizures, behavioral changes).
-
Question: Our animals are exhibiting signs of neurological distress, such as tremors or seizures, at higher doses of this compound. Is this a known effect?
-
Answer: Yes, neurological adverse events are a significant concern with this compound, particularly at higher doses. In humans, overdoses have been associated with convulsions, myoclonus, and status epilepticus[2][3]. This is a crucial consideration for dose selection in animal models.
Troubleshooting Steps:
-
Dose Reduction: The most immediate step is to lower the dose. The therapeutic window for this compound is narrow[2].
-
Careful Observation: Implement a detailed behavioral and neurological monitoring plan, especially during the initial dose-finding studies.
-
Pharmacokinetic Analysis: If possible, correlate the onset of neurological signs with plasma concentrations of this compound to understand the toxicokinetic profile in your model.
-
3. Issue: Lack of efficacy or poor reproducibility of results.
-
Question: We are not observing the expected therapeutic effects of this compound in our ischemia model, and our results are not consistent across experiments. What are the potential reasons?
-
Answer: This is a multifaceted problem that can stem from several experimental variables.
Troubleshooting Steps:
-
Formulation and Administration:
-
Solubility and Vehicle: Ensure Buflomedel is properly dissolved or suspended in a suitable and well-tolerated vehicle. The choice of vehicle can impact drug absorption and stability. Conduct pilot studies to confirm the compatibility and stability of your formulation.
-
Dosing Accuracy: Verify the accuracy of your dosing technique to ensure each animal receives the intended dose.
-
-
Model-Specific Factors:
-
Timing of Administration: The timing of this compound administration relative to the induction of ischemia is critical. Investigate different treatment windows (prophylactic vs. therapeutic) to determine the optimal timing for your model.
-
Severity of Ischemia: The severity of the induced ischemia can influence the drug's efficacy. A very severe ischemic insult may not be salvageable by a vasoactive agent alone.
-
-
Pharmacokinetic Differences: Be aware of the significant inter-species differences in drug metabolism and clearance. A dose that is effective in one species may not be in another. Refer to the pharmacokinetic data in the tables below to guide your dose selection.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a multi-faceted mechanism of action. It is primarily known as a non-selective alpha-adrenoceptor antagonist, which leads to vasodilation by blocking the constrictive effects of catecholamines on blood vessels. Additionally, it exhibits weak calcium channel blocking properties, further contributing to vascular smooth muscle relaxation. It also improves blood rheology by enhancing red blood cell deformability and has anti-platelet aggregation effects.
Q2: What are the known metabolites of this compound and are they active?
A2: The primary metabolite identified is the para-desmethyl derivative of this compound. Some studies have investigated the vasoactive properties of its metabolites, such as CRL40634 and CRL40598, and found them to possess some activity, though their contribution to the overall effect of this compound in vivo is not fully elucidated.
Q3: Are there known off-target effects of this compound?
A3: While the primary targets are alpha-adrenoceptors and calcium channels, its broad pharmacological profile suggests the potential for off-target effects. For instance, it has been shown to inhibit noradrenaline-stimulated prostacyclin (PGI2) synthesis in vitro. At high concentrations, it may have other, less characterized interactions. Researchers should be mindful of the possibility of off-target effects, especially when interpreting unexpected results.
Q4: How should I prepare this compound for administration to animals?
A4: The choice of vehicle is critical and depends on the route of administration. For oral administration, this compound can be mixed with the diet or administered via gavage in a suitable vehicle like water or a methylcellulose suspension. For intravenous administration, it should be dissolved in a sterile, isotonic solution. It is essential to assess the solubility and stability of this compound in the chosen vehicle prior to the experiment. The pH of the formulation should be within a physiologically tolerated range.
Data Presentation
Table 1: Summary of this compound Dosages Used in Animal Studies
| Animal Model | Route of Administration | Dosage Range | Observed Effects | Reference |
| Rat | Oral (in diet) | 25, 75, 400 mg/kg/day (1 year) | No toxic effects at 400 mg/kg/day. Decreased body weight gain at higher doses. | |
| Dog | Intravenous (i.v.) | 0.32 - 5.12 mg/kg | Dose-dependent fall in blood pressure. Biphasic effect on heart rate. | |
| Rabbit | - | - | Cardiovascular effects studied. | |
| Guinea Pig | - | - | Cardiovascular effects studied. |
Table 2: Comparative Pharmacokinetic Parameters of this compound (Human Data)
| Parameter | Route of Administration | Value | Reference |
| Plasma Half-life | Oral / Intravenous | ~2-3 hours | |
| Absorption | Oral | Readily absorbed from the GI tract |
Note: Comprehensive comparative pharmacokinetic data for this compound across different animal species is limited in the publicly available literature. Researchers should consider conducting preliminary pharmacokinetic studies in their specific animal model.
Experimental Protocols
Key Experiment: Rat Hindlimb Ischemia Model
This protocol is a generalized representation and should be adapted and approved by the institution's animal care and use committee.
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).
-
Surgical Procedure:
-
Make a small incision in the skin of the upper thigh to expose the femoral artery.
-
Carefully dissect the femoral artery from the surrounding tissues, including the femoral vein and nerve.
-
Ligate the femoral artery at two points (proximal and distal) using surgical sutures.
-
Transect the artery between the two ligatures.
-
Suture the skin incision.
-
-
This compound Administration:
-
Administer this compound at the predetermined dose and route (e.g., oral gavage, intraperitoneal injection) at the appropriate time point relative to the surgery (pre- or post-ischemia).
-
A vehicle control group should be included.
-
-
Post-operative Care:
-
Provide appropriate post-operative analgesia and care as per institutional guidelines.
-
Monitor the animal for signs of distress.
-
-
Outcome Assessment:
-
Assess blood flow recovery at various time points using techniques like Laser Doppler Perfusion Imaging.
-
At the end of the study, euthanize the animals and collect tissue samples (e.g., gastrocnemius muscle) for histological analysis (e.g., H&E staining, immunohistochemistry for angiogenesis markers like CD31).
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound leading to vasodilation.
Caption: General experimental workflow for a this compound study in a rat hindlimb ischemia model.
References
Technical Support Center: Improving Reproducibility of Buflomedil In Vitro Assays
Welcome to the technical support center for Buflomedil in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in ensuring reproducible and reliable experimental outcomes. This compound's multifaceted mechanism of action can lead to variability in results if assays are not carefully controlled. This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to enhance the consistency of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that I should be aware of for in vitro testing?
A1: this compound has a complex pharmacological profile, and its primary mechanism can appear different depending on the assay system. It is primarily known as a vasoactive drug with several key in vitro effects:
-
Inhibition of platelet aggregation , particularly when induced by epinephrine[4].
Understanding this multifaceted nature is crucial, as the choice of assay and experimental conditions will determine which activity is predominantly observed.
Q2: Why are my in vitro results with this compound so variable between experiments?
A2: Variability in this compound assays often stems from its multiple mechanisms and sensitivity to experimental conditions. Common sources of irreproducibility include:
-
Assay System Selection: The choice of agonist or stimulus can dramatically alter the observed effect. For instance, this compound is a potent inhibitor of epinephrine-induced platelet aggregation but only weakly inhibits aggregation induced by ADP or collagen.
-
Biological Variation: When using primary cells like platelets, donor-to-donor variability can be significant. For cell lines, passage number and culture conditions can alter receptor expression and signaling pathways.
-
Protocol Inconsistencies: Minor variations in reagent concentrations, incubation times, temperature, and sample handling can lead to divergent results. A sustained commitment to characterizing and controlling for these variables is necessary to obtain reproducible data.
Q3: Which in vitro assay is the most sensitive and reliable for quantifying this compound's activity?
A3: Based on published data, assays measuring this compound's alpha-2 adrenergic antagonistic properties are highly sensitive and consistent. For example, competitive binding assays with [3H]-yohimbine show an IC50 of approximately 1 µM. Similarly, functional assays measuring the inhibition of epinephrine-induced platelet aggregation are also highly sensitive at the micromolar level. Assays for its calcium channel blocking effects are generally less potent and may require specific conditions, such as depolarized membranes, to be readily observed.
Troubleshooting Guides
Guide 1: Platelet Aggregation Assays
Q: I am observing little to no inhibition of platelet aggregation with this compound. What is going wrong?
A: This is a common issue and is almost always related to the choice of agonist.
-
Problem: You are using a strong agonist like high-concentration ADP or collagen.
-
Solution: this compound is a weak inhibitor of ADP- and collagen-induced aggregation, with effects typically seen only at high concentrations (approximately 1 mM). To observe potent inhibition, use epinephrine as the agonist . This compound significantly inhibits epinephrine-induced aggregation at the micromolar level due to its alpha-2 adrenergic antagonistic properties.
Q: My results for this compound's inhibition of platelet aggregation are highly variable between donors. How can I minimize this?
A: Inter-donor variability is a known challenge in platelet function testing.
-
Problem: Genetic variations, diet, and medications can alter platelet responsiveness in donors.
-
Solution:
-
Standardize Donor Screening: Use blood from healthy, consenting donors who have not taken any antiplatelet medications (e.g., aspirin, NSAIDs) for at least two weeks.
-
Standardize Blood Collection: Use a consistent gauge needle (e.g., 21-gauge), anticoagulant (3.2% sodium citrate), and blood-to-anticoagulant ratio (9:1). Discard the first few mL of blood to avoid tissue factor contamination.
-
Normalize Platelet Count: Adjust the platelet count in your platelet-rich plasma (PRP) to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP).
-
Run Concurrent Controls: Always run a vehicle control and, if possible, a positive control with a known inhibitor for each donor to understand the baseline response.
-
Guide 2: Alpha-Adrenoceptor Antagonism Assays
Q: I am trying to confirm this compound's alpha-1 antagonist activity in a tissue bath assay (e.g., rat aorta), but the results are unclear.
A: Tissue bath assays can be complex, with multiple receptor subtypes present.
-
Problem: The tissue may express multiple alpha-1 adrenoceptor subtypes (α1A, α1B, α1D), and this compound may have preferential affinity for one over another. Furthermore, non-specific binding or other effects (like calcium channel blockade) can confound results.
-
Solution:
-
Use Subtype-Selective Agonists: Employ agonists with known selectivity for different alpha-1 subtypes to probe this compound's inhibitory effects more precisely.
-
Consider Radioligand Binding Assays: For definitive affinity measurements, a radioligand binding displacement study is recommended. This compound has been shown to displace ligands like [3H]prazosin in a concentration-dependent manner from prostate (α1A) and spleen (α1B) membranes.
-
Perform a Schild Analysis: This can help determine if the antagonism is competitive. However, deviations from a slope of unity may occur if multiple receptor subtypes are involved or if the drug has more than one mechanism of action.
-
Guide 3: General In Vitro Best Practices
Q: How do I prepare this compound for in vitro experiments?
A: Proper stock solution preparation is critical.
-
Problem: Poor solubility can lead to inaccurate concentrations and precipitation in media.
-
Solution: this compound hydrochloride is soluble in water and DMSO.
-
For initial stock solutions, use DMSO at a high concentration (e.g., 50 mg/mL or 145 mM).
-
When diluting into aqueous cell culture media or buffer, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts.
-
Always prepare fresh dilutions from the stock solution for each experiment to avoid degradation.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound on Platelet Function
| Assay Type | Agonist | Species | Key Finding | Reference |
|---|---|---|---|---|
| Platelet Aggregation | Epinephrine | Human | Significant inhibition at micromolar levels | |
| Platelet Aggregation | ADP, Collagen | Human | Weak inhibition, requires high concentrations (~1 mM) | |
| Calcium (⁴⁵Ca²⁺) Uptake | Collagen, Adrenaline | Human | Inhibited uptake |
| Calcium (⁴⁵Ca²⁺) Uptake | Calcium Ionophore A23187 | Human | No effect on uptake | |
Table 2: In Vitro Activity of this compound on Adrenergic Receptors
| Assay Type | Receptor Target | Preparation | Finding / Value | Reference |
|---|---|---|---|---|
| Competition Binding | α2-Adrenoceptor | Human Platelets | IC50 = 1 ± 0.5 µM (vs. [³H]-yohimbine) | |
| Competition Binding | α1A-Adrenoceptor | Rat Prostate | Displaced [³H]prazosin binding |
| Competition Binding | α1B-Adrenoceptor | Rat Spleen | Displaced [³H]prazosin binding (lower affinity than α1A) | |
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA) for Platelet Aggregation
This protocol outlines a standardized method to assess this compound's inhibitory effect on epinephrine-induced platelet aggregation.
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Draw whole blood from a consented, healthy donor into tubes containing 3.2% sodium citrate (9:1 blood-to-anticoagulant ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature (RT) to separate PRP.
-
Carefully aspirate the upper PRP layer into a new polypropylene tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
Allow PRP to rest for at least 30 minutes at RT before use.
-
-
Platelet Count Standardization:
-
Determine the platelet count in the PRP using a hematology analyzer.
-
Adjust the count to 2.5 x 10⁸ platelets/mL by diluting with PPP as needed.
-
-
Aggregation Assay:
-
Set up a light transmission aggregometer to 37°C.
-
Calibrate the instrument by setting 0% aggregation with standardized PRP and 100% aggregation with PPP.
-
In a cuvette with a magnetic stir bar, add your standardized PRP.
-
Add this compound (at desired final concentrations) or vehicle (e.g., DMSO diluted in saline) and incubate for 5-10 minutes.
-
Initiate aggregation by adding a submaximal concentration of epinephrine (typically 5-10 µM).
-
Record the change in light transmission for 5-10 minutes to measure the aggregation response.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each this compound concentration relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC50 value.
-
Protocol 2: Alpha-Adrenoceptor Radioligand Binding Assay
This protocol provides a general framework for a competitive binding assay to determine this compound's affinity for a specific alpha-adrenoceptor subtype.
-
Membrane Preparation:
-
Homogenize tissue known to express the receptor of interest (e.g., rat prostate for α1A) or cells transfected with the receptor subtype in an ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate or microcentrifuge tubes, combine:
-
A fixed concentration of a suitable radioligand (e.g., [³H]prazosin for α1 or [³H]yohimbine for α2).
-
A range of concentrations of unlabeled this compound (competitor).
-
The prepared membrane suspension.
-
-
For non-specific binding (NSB) control wells, add a high concentration of a known unlabeled antagonist (e.g., phentolamine).
-
For total binding control wells, add only the radioligand and membranes.
-
-
Incubation and Termination:
-
Incubate the reactions at a defined temperature (e.g., RT or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioactivity.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Subtract the NSB counts from all other counts to get specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model to calculate the IC50, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. An experimental overview of a new vasoactive drug: this compound HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on in vitro prostacyclin and endothelin synthesis by vascular (rat and human) and penile (rat) tissue and calcium uptake by isolated human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro studies of the effect of this compound on platelet responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
Buflomedil Dose-Response Curve Optimization in Cell Culture: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Buflomedil dose-response curves in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
This compound is a vasoactive drug primarily known for its non-selective antagonist activity at α-adrenergic receptors.[1] In cell culture, its effects are largely attributed to this α-adrenoceptor blockade, which can influence various downstream signaling pathways. Additionally, this compound has been reported to exhibit weak calcium channel blocking properties and to increase intracellular cyclic AMP (cAMP) levels, potentially through inhibition of phosphodiesterase or stimulation of adenylyl cyclase.[1][2]
Q2: What are the expected cytotoxic or anti-proliferative effects of this compound?
The primary application of this compound is not as a cytotoxic agent. Its effects in cell culture are more likely to be related to the modulation of cell signaling, adhesion, and other physiological processes rather than inducing direct cell death. However, at high concentrations, like any compound, it may exhibit off-target effects leading to reduced cell viability. The specific response will be highly dependent on the cell type and the expression of adrenergic receptors.
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
Based on in vitro studies, this compound has been shown to be active at the micromolar (µM) level.[1][3] A sensible starting point for a dose-response experiment would be to test a broad range of concentrations, for example, from 0.1 µM to 100 µM, to capture the full spectrum of a potential sigmoidal dose-response curve.
Q4: How long should I incubate cells with this compound?
The optimal incubation time will depend on the specific cell line and the endpoint being measured. For cell viability or proliferation assays, a 24 to 72-hour incubation period is common to allow for measurable changes in cell number. For signaling pathway studies, much shorter incubation times (minutes to hours) may be more appropriate to capture transient phosphorylation events or changes in second messenger levels.
Q5: Why am I not observing a typical sigmoidal dose-response curve?
A flat or non-sigmoidal curve can indicate several things: the tested concentration range may be too narrow or not centered around the EC50/IC50, the incubation time may be too short, or the chosen cell line may not be responsive to this compound's mechanism of action. It is also possible that the biological effect of this compound in your specific assay is not directly linked to a simple dose-dependent inhibition or stimulation.
Data Presentation: Expected In Vitro Activity of this compound
Due to the limited publicly available IC50 data for this compound across a wide range of cell lines, the following table provides expected effective concentration ranges based on its known mechanisms of action. Researchers should empirically determine the precise IC50 for their specific cell line and assay.
| Cell Type/Process | Expected Effective Concentration Range | Notes |
| Platelet Aggregation Inhibition | Micromolar (µM) Range | This compound inhibits epinephrine-induced platelet aggregation. |
| Endothelial Cells | Micromolar (µM) Range | Can affect neutrophil adhesion and P-selectin expression. |
| Vascular Smooth Muscle Cells | Micromolar (µM) Range | Inhibition of α-adrenoceptor-mediated contraction. |
| Keratinocytes | Micromolar (µM) Range | Can increase intracellular cAMP levels. |
Experimental Protocols
Detailed Methodology for a Cell Viability Assay (MTT Assay)
This protocol provides a general framework for determining the dose-response of this compound on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound hydrochloride
-
Appropriate cell line and complete culture medium
-
96-well flat-bottom sterile plates
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment and recovery.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same concentration of the solvent used for the stock solution) and untreated control wells (medium only).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution, no cells) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a homogenous cell suspension before seeding.- Calibrate pipettes regularly.- Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
| Flat or No Dose-Response Curve | - Concentration range is too low or too high- Cell line is not sensitive to this compound- Insufficient incubation time- Inactive compound | - Test a wider range of concentrations (e.g., log-fold dilutions from nM to mM).- Use a positive control known to affect your cell line.- Increase the incubation time (e.g., up to 72 hours).- Use a fresh stock of this compound. |
| Inconsistent IC50 Values Between Experiments | - Variation in cell passage number or health- Different incubation times- Inconsistent reagent preparation | - Use cells within a consistent passage number range.- Standardize all incubation times.- Prepare fresh reagents for each experiment. |
| Unexpected Increase in Cell Viability at Low Doses (Hormesis) | - Biphasic dose-response | - This can be a real biological effect. Ensure you have enough data points at lower concentrations to accurately model the curve. |
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in peripheral and cerebral vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of this compound on prostate alpha1A adrenoceptor in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for Buflomedil's weak calcium antagonistic effects.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Buflomedil. The focus is on controlling for its weak calcium antagonistic effects to isolate and study its other mechanisms of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound, and how significant is its calcium antagonistic effect?
A1: this compound is a vasoactive drug with a multifaceted pharmacological profile. Its primary mechanism is considered to be the inhibition of alpha-adrenoceptors.[1][2][3][4] Additionally, it has been shown to inhibit platelet aggregation, improve the deformability of red blood cells, and possess weak, nonspecific calcium antagonistic effects.[1] The calcium antagonistic effect is generally considered to be a secondary and less potent action compared to its alpha-blocking properties.
Q2: How can I be sure that the observed effect in my experiment is due to this compound's alpha-adrenergic antagonism and not its calcium channel modulation?
A2: To dissect this compound's effects, you can employ several experimental strategies:
-
Use of specific antagonists: Pre-incubate your experimental preparation with a potent and selective alpha-adrenoceptor antagonist (e.g., phentolamine) before adding this compound. If the effect of this compound is diminished or abolished, it is likely mediated by alpha-adrenoceptor blockade.
-
Use of specific agonists: Elicit a response with a selective alpha-adrenoceptor agonist (e.g., phenylephrine). If this compound inhibits this response, it confirms its action on the alpha-adrenergic pathway.
-
Calcium-independent assays: Design experiments where the measured outcome is independent of extracellular calcium influx. For example, in studies of smooth muscle contraction, you can compare this compound's effect on contractions induced by an alpha-agonist versus those induced by high potassium, which directly depolarizes the membrane and opens voltage-gated calcium channels.
-
Control with a pure calcium channel blocker: Run a parallel experiment with a well-characterized calcium channel blocker (e.g., verapamil or nifedipine) to understand the contribution of calcium antagonism to the observed effect in your system.
Q3: Is there a significant difference in the potency of this compound as an alpha-blocker versus a calcium channel blocker?
Troubleshooting Guides
Issue 1: I am observing a vasodilator effect of this compound in my vascular smooth muscle preparation, and I am unsure if it is due to alpha-blockade or calcium antagonism.
| Troubleshooting Step | Expected Outcome if Alpha-Blockade is Dominant | Expected Outcome if Calcium Antagonism is Significant |
| 1. Pre-contract the tissue with an alpha-1 agonist (e.g., phenylephrine). | This compound should effectively relax the pre-contracted tissue. | This compound may cause some relaxation, but it might be less pronounced than with a pure alpha-blocker. |
| 2. Pre-contract the tissue with a high concentration of potassium chloride (KCl). | This compound should have a minimal effect on the KCl-induced contraction. | This compound should cause a noticeable relaxation of the KCl-induced contraction. |
| 3. In the presence of a selective alpha-1 antagonist (e.g., prazosin), stimulate with an alpha-1 agonist. | The effect of the alpha-1 agonist will be blocked by prazosin, and subsequent addition of this compound should have no further significant effect. | This will not directly test for calcium antagonism. |
| 4. In the presence of a specific L-type calcium channel blocker (e.g., nifedipine), stimulate with an alpha-1 agonist. | The alpha-1 agonist-induced contraction may be partially reduced by nifedipine, but this compound should still produce further relaxation. | Nifedipine will significantly inhibit the contraction, and the additional effect of this compound may be minimal. |
Issue 2: this compound is inhibiting platelet aggregation in my in vitro assay, and I want to confirm the mechanism.
| Troubleshooting Step | Expected Outcome for Alpha-2 Adrenergic Antagonism | Expected Outcome for Calcium Antagonism |
| 1. Induce platelet aggregation with epinephrine. | This compound should strongly inhibit epinephrine-induced aggregation. | This is the primary mechanism for this agonist. |
| 2. Induce platelet aggregation with a calcium ionophore (e.g., A23187). | This compound is not expected to inhibit aggregation induced by a calcium ionophore. | A direct calcium channel blocker might have some effect, but a nonspecific one like this compound is less likely to be effective here. |
| 3. Induce platelet aggregation with ADP or collagen. | This compound has been reported to have a weak inhibitory effect on ADP and collagen-induced aggregation. | This could be partially mediated by its weak calcium antagonistic effects. |
| 4. Pre-incubate platelets with a selective alpha-2 antagonist (e.g., yohimbine) before adding epinephrine and this compound. | Yohimbine will block the effect of epinephrine, and this compound will have no further inhibitory effect. | This will not directly test for calcium antagonism. |
Data Presentation
Table 1: Pharmacological Profile of this compound
| Activity | Target | Effect | Potency/Observations |
| Primary | Alpha-adrenoceptors (non-selective) | Antagonism | Preferential for alpha1A over alpha1B adrenoceptors. Inhibits epinephrine-induced platelet aggregation at micromolar concentrations. |
| Secondary | Calcium Channels | Weak, nonspecific antagonism | Inhibits contractions to various stimuli but is less effective against high potassium-induced contractions. |
| Other | Platelet Aggregation | Inhibition | Effective against epinephrine-induced aggregation; weaker against ADP and collagen. |
| Other | Erythrocyte Deformability | Improvement | Contributes to its effects on microcirculation. |
Experimental Protocols
Protocol 1: Differentiating Alpha-Adrenergic and Calcium Antagonistic Effects on Vascular Smooth Muscle Contraction
-
Preparation: Isolate a vascular smooth muscle ring (e.g., rat aorta) and mount it in an organ bath containing a physiological salt solution, gassed with 95% O2 / 5% CO2 at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes.
-
Group 1 (Alpha-Adrenergic Effect):
-
Induce a stable contraction with a submaximal concentration of phenylephrine (an alpha-1 agonist).
-
Once the contraction is stable, add cumulative concentrations of this compound to obtain a concentration-response curve for relaxation.
-
-
Group 2 (Calcium Channel Effect):
-
Induce a stable contraction with a high concentration of KCl (e.g., 60 mM). This will depolarize the cell membrane and open voltage-gated calcium channels.
-
Once the contraction is stable, add cumulative concentrations of this compound to obtain a concentration-response curve for relaxation.
-
-
Control Groups:
-
Run parallel experiments with a known potent alpha-blocker (e.g., prazosin) in the phenylephrine-contracted tissue.
-
Run parallel experiments with a known potent calcium channel blocker (e.g., verapamil) in the KCl-contracted tissue.
-
-
Data Analysis: Compare the potency (EC50) of this compound in relaxing phenylephrine-induced contractions versus KCl-induced contractions. A significantly higher potency in the phenylephrine group would indicate a dominant alpha-blocking mechanism.
Mandatory Visualizations
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in peripheral and cerebral vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An experimental overview of a new vasoactive drug: this compound HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
Validation & Comparative
A Tale of Two Vasodilators: A Comparative Analysis of Buflomedil and Naftidrofuryl in Peripheral Arterial Occlusive Disease
Once prominent treatments for the debilitating symptoms of peripheral arterial occlusive disease (PAOD), the trajectories of buflomedil and naftidrofuryl have diverged dramatically. While naftidrofuryl remains a therapeutic option in several countries, this compound has been largely withdrawn from the market due to significant safety concerns. This comparative guide offers researchers, scientists, and drug development professionals an in-depth analysis of the efficacy, mechanisms of action, and safety profiles of these two vasoactive agents, supported by experimental data and detailed protocols from key clinical trials.
Executive Summary
This compound, a drug with a multifaceted mechanism of action, demonstrated moderate efficacy in improving walking distance in patients with intermittent claudication. However, its narrow therapeutic window and the risk of severe neurological and cardiac toxicity, particularly in cases of overdose, led to its suspension by the European Medicines Agency (EMA). In contrast, naftidrofuryl, primarily a serotonin 5-HT2 receptor antagonist, has shown a more consistent and clinically meaningful, albeit moderate, improvement in walking distance with a more favorable safety profile. This guide will delve into the data that underpinned these divergent outcomes.
Comparative Efficacy
Table 1: Indirect Comparison of Efficacy in Placebo-Controlled Trials
| Efficacy Endpoint | This compound (Select Trials vs. Placebo) | Naftidrofuryl (Select Trials vs. Placebo) |
| Pain-Free Walking Distance (PFWD) | Moderate improvements observed. In two key RCTs, the weighted mean difference (WMD) in improvement was 75.1m (95% CI 20.6 to 129.6) and 80.6m (95% CI 3.0 to 158.2) over placebo.[1][2] | Statistically significant and clinically meaningful improvements. A meta-analysis of individual patient data from seven studies showed a 37% greater improvement in PFWD compared to placebo.[3][4][5] In the NCIS trial, a 92% improvement in geometric PFWD was seen versus 17% in the placebo group (p < 0.001). |
| Maximum Walking Distance (MWD) | Statistically significant gains, but with wide confidence intervals. WMDs of 80.7m (95% CI 9.4 to 152) and 171.4m (95% CI 51.3 to 291.5) were reported in two trials. | Significant improvements demonstrated. The NCIS trial reported an 83% improvement in geometric MWD versus 14% in the placebo group (p < 0.001). |
| Responder Rate (>50% improvement in PFWD) | Data not consistently reported in this format. | In a meta-analysis, 55% of patients on naftidrofuryl were responders, compared to 30% on placebo. |
Mechanisms of Action
This compound and naftidrofuryl exert their vasoactive effects through distinct signaling pathways.
This compound has a complex mechanism of action, including weak alpha-adrenoceptor antagonism, inhibition of platelet aggregation, and improvement of red blood cell deformability.
Naftidrofuryl primarily acts as a selective antagonist of serotonin 5-HT2 receptors, which mediates vasoconstriction and platelet aggregation. It is also thought to have a positive effect on cellular metabolism in ischemic tissues.
Experimental Protocols
The methodologies for key clinical trials of both drugs shared common features, adhering to standards for research in intermittent claudication.
General Experimental Workflow for Intermittent Claudication Trials
References
- 1. This compound for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naftidrofuryl for intermittent claudication | Cochrane [cochrane.org]
- 4. Naftidrofuryl for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naftidrofuryl for intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Buflomedil and Cinnarizine in Vascular Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Buflomedil and Cinnarizine, two vasoactive drugs that have been investigated for the treatment of peripheral and cerebral vascular disorders. This document summarizes their mechanisms of action, pharmacokinetic profiles, and clinical efficacy, supported by experimental data. A key consideration for this compound is its withdrawal from several markets due to safety concerns.
Mechanism of Action
This compound and Cinnarizine exert their vasodilatory effects through distinct molecular pathways.
This compound is a multifaceted vasoactive agent.[1][2] Its primary mechanism involves the non-selective antagonism of α1 and α2-adrenergic receptors, which mediate vasoconstriction.[1][2] By blocking these receptors, this compound leads to vasodilation and increased blood flow.[1] Additionally, it exhibits weak calcium channel blocking activity, further contributing to the relaxation of vascular smooth muscle. This compound has also been shown to improve the deformability of red blood cells and inhibit platelet aggregation.
Cinnarizine primarily acts as a selective antagonist of T-type and L-type voltage-gated calcium channels in vascular smooth muscle cells. This blockade of calcium influx prevents the activation of the contractile machinery, resulting in vasodilation. Cinnarizine also possesses antihistaminic (H1 receptor antagonist), antiserotonergic, and antidopaminergic properties. Its action on the vestibular system, also through calcium channel blockade, makes it effective in treating vertigo and motion sickness.
Signaling Pathways
Pharmacokinetic Profile
The pharmacokinetic properties of this compound and Cinnarizine influence their dosing and clinical application.
| Parameter | This compound | Cinnarizine |
| Absorption | Readily absorbed from the GI tract. | Absorbed from the GI tract. |
| Peak Plasma Concentration (Tmax) | ~1.5 - 3 hours | ~2 - 4 hours |
| Protein Binding | 25-40% | ~91% |
| Metabolism | Hepatic | Extensive hepatic metabolism |
| Elimination Half-life (t1/2) | ~1.9 - 3.6 hours | ~3 - 6 hours |
| Excretion | Primarily renal | Feces (unchanged drug) and urine (metabolites) |
Clinical Efficacy: Head-to-Head and Placebo-Controlled Data
Direct and indirect comparisons from clinical trials provide insights into the relative efficacy of this compound and Cinnarizine in specific vascular disorders.
Cerebrovascular Insufficiency
A double-blind comparative study in 37 patients with cerebrovascular insufficiency over 180 days found both drugs to be beneficial. However, this compound demonstrated statistically significant better results in improving reasoning, remote memory, and visuo-motor coordination as assessed by the Benton Test.
| Outcome Measure | This compound | Cinnarizine |
| Cognitive Function | Statistically significant improvement in reasoning and remote memory | Beneficial effect, but less pronounced than this compound |
| Visuo-motor Coordination (Benton Test) | Statistically significant improvement | Beneficial effect, but less pronounced than this compound |
| Serum Cholesterol | Significant decrease | No significant change |
Intermittent Claudication (Peripheral Arterial Disease)
While direct head-to-head trials are scarce, placebo-controlled studies provide a basis for comparison.
This compound: A meta-analysis of two randomized controlled trials (n=127) showed that this compound moderately improved pain-free walking distance (PFWD) and maximum walking distance (MWD) compared to placebo.
| Outcome Measure | This compound Improvement over Placebo |
| Pain-Free Walking Distance (PFWD) | Weighted Mean Difference: 75.1 m to 80.6 m |
| Maximum Walking Distance (MWD) | Weighted Mean Difference: 80.7 m to 171.4 m |
Cinnarizine: A controlled study in 45 patients with intermittent claudication demonstrated a significant improvement in walking distance with Cinnarizine (75 mg three times daily) over 4 months compared to placebo. 65% of patients on Cinnarizine showed a >20% improvement in walking distance, compared to 30% in the placebo group. The mean improvement in walking distance was 142% for the Cinnarizine group versus 11% for the placebo group.
Safety and Tolerability
This compound: The use of this compound has been significantly curtailed due to serious safety concerns, leading to its withdrawal from the market in several countries by regulatory agencies like the European Medicines Agency (EMA). The primary reasons for withdrawal were serious and sometimes fatal neurological (e.g., seizures) and cardiac side effects, particularly in cases of overdose. Common side effects at therapeutic doses include dizziness, headache, and gastrointestinal disturbances.
Cinnarizine: Cinnarizine is generally better tolerated. The most common side effects are somnolence and gastrointestinal discomfort. Due to its antihistaminic properties, it can cause drowsiness, which may impair the ability to drive or operate machinery.
Experimental Protocols
Assessment of Alpha-Adrenergic Receptor Antagonism (for this compound)
Radioligand Binding Assay: This in vitro method is used to determine the affinity of a drug for a specific receptor.
-
Objective: To quantify the binding affinity of this compound to α1 and α2-adrenergic receptors.
-
Methodology:
-
Membrane Preparation: Isolation of cell membranes expressing the target adrenergic receptors from tissues (e.g., rat brain cortex) or cultured cells.
-
Incubation: Incubation of the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [3H]prazosin for α1 receptors or [3H]yohimbine for α2 receptors) and varying concentrations of unlabeled this compound.
-
Separation: Separation of bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measurement of the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determination of the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculation of the Ki (inhibitory constant) to reflect the binding affinity.
-
Assessment of Calcium Channel Blocking Activity (for Cinnarizine)
Patch-Clamp Electrophysiology: This technique allows the study of ionic currents through individual ion channels in isolated cells.
-
Objective: To measure the inhibitory effect of Cinnarizine on L-type and T-type calcium channels.
-
Methodology:
-
Cell Preparation: Use of isolated vascular smooth muscle cells or a cell line expressing the calcium channels of interest.
-
Giga-seal Formation: A glass micropipette with a very small tip opening is pressed against the cell membrane to form a high-resistance seal (giga-seal).
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by suction, allowing electrical access to the entire cell.
-
Voltage Clamp: The membrane potential is held at a specific voltage, and voltage steps are applied to activate the calcium channels.
-
Current Recording: The resulting inward calcium currents are recorded in the absence and presence of varying concentrations of Cinnarizine.
-
Data Analysis: The concentration-dependent block of the calcium current is analyzed to determine the IC50 of Cinnarizine.
-
Clinical Assessment of Walking Distance in Intermittent Claudication
Standardized Treadmill Exercise Test: This is a common method to objectively measure walking capacity in patients with intermittent claudication.
-
Objective: To quantify the change in pain-free and maximum walking distance after treatment with this compound or Cinnarizine.
-
Protocol (Example: Gardner-Skinner Protocol):
-
Patient Preparation: Patients should abstain from smoking and caffeine for at least 2 hours before the test.
-
Treadmill Setup: The treadmill is set to a constant speed (e.g., 3.2 km/h) and an initial grade of 0%.
-
Testing Procedure: The patient walks on the treadmill. The grade is increased by 2% every 2 minutes.
-
Endpoint Measurement: The time or distance to the onset of claudication pain (pain-free walking distance) and the time or distance to when the patient is forced to stop due to intolerable pain (maximum walking distance) are recorded.
-
Data Comparison: Results before and after the treatment period are compared.
-
Experimental Workflow Comparison
References
A Comparative Analysis of Buflomedil and Other Alpha-Adrenoceptor Inhibitors in Vasoactive Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Buflomedil, a vasoactive agent with alpha-adrenoceptor inhibiting properties, against other drugs in the same class and alternative vasoactive compounds. The information is intended to support research and development efforts in the field of vascular pharmacology by presenting quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways.
Executive Summary
This compound has been utilized in the management of peripheral and cerebral vascular diseases, demonstrating a multifaceted mechanism of action that includes non-selective alpha-adrenoceptor antagonism.[1][2] Clinical studies have shown its efficacy to be comparable or, in some instances, slightly superior to other vasoactive agents such as pentoxifylline, naftidrofuryl, cinnarizine, flunarizine, and co-dergocrine mesylate in specific patient populations.[2] However, it is crucial to note that this compound has been withdrawn from the market in the European Union due to safety concerns, specifically the risk of severe neurological and cardiac toxicity.
This guide delves into the available clinical data to offer a side-by-side comparison of this compound's performance against its alternatives, supported by detailed methodologies of the key clinical trials.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action involves the inhibition of alpha-1 and alpha-2 adrenoceptors, leading to vasodilation and improved blood flow.[2] Beyond its alpha-blocking activity, this compound also exhibits weak calcium channel antagonistic effects, inhibits platelet aggregation, and improves erythrocyte deformability.[2]
The alpha-adrenoceptor signaling pathway, a critical component of the sympathetic nervous system, is modulated by these inhibitors. A simplified representation of this pathway is illustrated below.
Comparative Efficacy: Quantitative Data
The following tables summarize the quantitative data from comparative clinical trials involving this compound and other vasoactive agents.
Table 1: this compound vs. Pentoxifylline and Nifedipine for Intermittent Claudication
| Parameter | This compound (600 mg/day) | Pentoxifylline (1200 mg/day) | Nifedipine (60 mg/day) | p-value (Pentoxifylline vs. This compound & Nifedipine) |
| Walking Performance | Improved | Significantly more effective in improving walking performance | Improved | < 0.05 |
| Resting Toe Pressure | Improved | Significantly more effective in improving | Improved | < 0.05 |
| Resting Ankle/Brachial Pressure Ratio | Improved | Significantly more effective in improving | Improved | < 0.05 |
| Post-exercise Ankle/Brachial Pressure Ratio | Improved | Significantly more effective in improving | Improved | < 0.05 |
| Basal/Post-ischemic Toe-pulse Ratio | Improved | Significantly more effective in improving | Improved | < 0.05 |
| Data from a prospective, randomized study involving 45 patients with peripheral arterial disease (Fontaine stage II) over 90 days. |
Table 2: this compound vs. Naftidrofuryl for Intermittent Claudication
| Outcome | This compound | Naftidrofuryl | Conclusion |
| Efficacy (Walking Capacity) | More effective | Less effective | This compound was found to be more effective. |
| Safety | Safer | Less safe | This compound was found to be safer. |
| Based on a study of 58 patients with peripheral arteriopathies. Detailed quantitative data from the full text is required for a complete comparison. |
Table 3: this compound vs. Cinnarizine for Cerebrovascular Insufficiency
| Outcome | This compound | Cinnarizine | Conclusion |
| Reasoning and Remote Memory | Better improvement | Beneficial | This compound showed better results. |
| Visuo-motor Coordination (Benton Test) | Better improvement | Beneficial | This compound demonstrated better results. |
| Serum Cholesterol Level | Significant decrease | No significant change | A notable effect of this compound. |
| Findings from a double-blind comparative study of 37 patients over 180 days. |
Experimental Protocols
A standardized approach to assessing efficacy in clinical trials for intermittent claudication is crucial for comparing the performance of different drugs. The following diagram illustrates a typical experimental workflow.
Key Methodological Considerations from Cited Studies:
-
Patient Population: Studies typically enroll patients with stable intermittent claudication, often classified according to the Fontaine stages (e.g., Stage II).
-
Dosage: The dosage of this compound in these trials was generally around 450-600 mg per day.
-
Efficacy Assessment: The primary endpoints in trials for intermittent claudication are the pain-free walking distance and the maximum walking distance, measured using a standardized treadmill test. For cerebrovascular insufficiency, assessments often include psychometric tests like the Benton Test to evaluate cognitive functions.
-
Safety Monitoring: Adverse events are systematically recorded throughout the study period to assess the safety and tolerability of the treatments.
Binding Affinities of Alpha-Adrenoceptor Inhibitors
The affinity of a drug for different adrenoceptor subtypes can influence its efficacy and side-effect profile. The following table provides a comparison of the binding affinities (pKi values) of this compound and other alpha-blockers for various alpha-adrenoceptor subtypes. Higher pKi values indicate greater binding affinity.
Table 4: Comparative Binding Affinities (pKi) of Alpha-Adrenoceptor Antagonists
| Drug | α1A | α1B | α1D | α2A | α2B | α2C | Selectivity |
| This compound | - | - | - | - | - | - | Non-selective α1/α2 |
| Prazosin | 9.1 | 9.4 | 9.2 | 6.7 | 6.5 | 6.8 | α1 > α2 |
| Doxazosin | 9.2 | 9.3 | 9.1 | 6.8 | 6.6 | 6.9 | α1 > α2 |
| Tamsulosin | 10.0 | 8.9 | 9.7 | 6.5 | 6.3 | 6.6 | α1A/α1D > α1B |
| Note: Specific pKi values for this compound across all subtypes are not readily available in the public domain, reflecting its characterization as a non-selective antagonist. The values for other drugs are representative and may vary slightly between different studies. |
Conclusion and Future Directions
The available evidence suggests that this compound exhibits a level of efficacy comparable to other vasoactive agents in the treatment of peripheral and cerebral vascular disorders. Its broad mechanism of action, encompassing alpha-adrenoceptor blockade and other rheological effects, likely contributes to its therapeutic effects. However, the significant safety concerns that led to its market withdrawal in the EU underscore the importance of a thorough risk-benefit assessment in drug development.
For researchers and drug development professionals, the comparative data presented here can inform the design of future clinical trials for new vasoactive compounds. Key considerations should include the use of standardized and robust experimental protocols, head-to-head comparisons with established therapies, and a comprehensive evaluation of the drug's binding affinity and selectivity for adrenoceptor subtypes to predict both efficacy and potential side effects. Further research into agents with more favorable selectivity profiles may lead to the development of safer and more effective treatments for vascular diseases.
References
Reproducibility of Buflomedil's Effects on Platelet Aggregation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiplatelet effects of buflomedil with other relevant agents, focusing on the reproducibility of its effects on platelet aggregation. The information is compiled from various in vitro and ex vivo studies to offer a valuable resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.
Executive Summary
This compound has demonstrated inhibitory effects on platelet aggregation, primarily through its action as an α2-adrenergic antagonist and its influence on calcium mobilization. While its efficacy has been noted in multiple studies, the reproducibility of its quantitative effects can be influenced by experimental conditions. This guide presents available data on this compound and compares it with other antiplatelet agents like pentoxifylline, naftidrofuryl, aspirin, and clopidogrel to provide a broader context for its potential therapeutic applications and areas for further investigation.
Comparative Analysis of Antiplatelet Activity
Table 1: Inhibitory Effects of this compound on Platelet Aggregation
| Agonist | Concentration of this compound | Observed Effect | Reference |
| Epinephrine | Micromolar concentrations | Significant inhibition | [1][2] |
| ADP | ~1 mM | Weak inhibition | [1][2] |
| Collagen | ~1 mM | Weak inhibition | [1] |
| [3H]-yohimbine binding | - | IC50: 1 ± 0.5 µM |
Table 2: Inhibitory Effects of Pentoxifylline on Platelet Aggregation
| Agonist | Concentration of Pentoxifylline | Observed Effect | Reference |
| ADP (4 µM) | >200 µM | 50% inhibition | |
| Thrombin | 18 µM | 50% attenuative dose on adherence | |
| Epinephrine | Dose-dependent | Inhibition, enhanced by pre-incubation |
Table 3: Inhibitory Effects of Naftidrofuryl on Platelet Aggregation
| Agonist | Concentration of Naftidrofuryl | Observed Effect | Reference |
| Serotonin (5-HT) | Low dose (0.06 µM) and higher | Significant decrease | |
| ADP | Low dose (0.06 µM) and higher | Significant decrease |
Table 4: Inhibitory Effects of Aspirin on Platelet Aggregation
| Agonist | Concentration of Aspirin | Observed Effect | Reference |
| Collagen | 10 µM (after 90 min incubation) | Maximal inhibition | |
| ADP | - | No significant effect | |
| Arachidonic Acid | - | Log IC50: -5.20 to -5.51 |
Table 5: Inhibitory Effects of Clopidogrel on Platelet Aggregation
| Agonist | Concentration of Clopidogrel | Observed Effect | Reference |
| ADP (6 µM) | - | IC50: 1.9 ± 0.3 µM (in washed platelets) | |
| Collagen (2.5 µg/ml) | 30 µM | No inhibition | |
| Thrombin (0.1 u/ml) | 30 µM | No inhibition |
Experimental Protocols
The following section details the methodologies for key experiments cited in this guide to provide a framework for understanding and potentially reproducing the findings.
Platelet Aggregation Assays (Light Transmission Aggregometry)
Light Transmission Aggregometry (LTA) is a standard method used to assess platelet function.
Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
General Protocol:
-
Blood Collection: Whole blood is drawn from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes to separate the PRP from red and white blood cells.
-
Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which is used as a reference for 100% light transmission.
-
Aggregation Measurement:
-
PRP is placed in a cuvette in an aggregometer and stirred at a constant temperature (37°C).
-
A baseline of light transmission is established.
-
The antiplatelet agent (e.g., this compound) or its vehicle is added and incubated for a specified time.
-
An agonist (e.g., ADP, epinephrine, collagen) is added to induce aggregation.
-
The change in light transmission is recorded over time, reflecting the extent of platelet aggregation.
-
-
Data Analysis: The maximum percentage of aggregation is calculated relative to the light transmission of PPP. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of aggregation) can be determined from dose-response curves.
[3H]-Yohimbine Binding Assay
This assay is used to determine the affinity of a compound for α2-adrenergic receptors.
Principle: This is a competitive radioligand binding assay where the test compound (this compound) competes with a radiolabeled ligand ([3H]-yohimbine), a known α2-adrenergic antagonist, for binding to platelet membranes.
General Protocol:
-
Platelet Membrane Preparation: Platelets are isolated from whole blood and lysed to prepare a membrane fraction rich in receptors.
-
Binding Reaction: The platelet membranes are incubated with a fixed concentration of [3H]-yohimbine and varying concentrations of the competing drug (this compound).
-
Separation of Bound and Free Ligand: The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification of Radioactivity: The radioactivity on the filter, representing the amount of bound [3H]-yohimbine, is measured using a scintillation counter.
-
Data Analysis: The concentration of the competing drug that inhibits 50% of the specific binding of [3H]-yohimbine (IC50) is calculated.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways involved in platelet aggregation and the proposed mechanisms of action for this compound.
Caption: Mechanism of action of this compound on platelet aggregation.
The diagram above illustrates the dual mechanism by which this compound is thought to inhibit platelet aggregation. Firstly, it acts as an antagonist at the α2-adrenergic receptor, thereby preventing the epinephrine-induced inhibition of adenylyl cyclase. This leads to maintained levels of cyclic AMP (cAMP), which is an inhibitor of platelet aggregation. Secondly, this compound can block calcium channels, reducing the influx of calcium ions, a critical step for platelet activation and aggregation.
Caption: Experimental workflow for Light Transmission Aggregometry.
This workflow diagram outlines the key steps involved in a typical in vitro platelet aggregation study using Light Transmission Aggregometry (LTA). This standardized procedure is crucial for ensuring the reproducibility of experimental results when evaluating the effects of antiplatelet agents like this compound.
Conclusion
The available evidence consistently indicates that this compound inhibits platelet aggregation, particularly that induced by epinephrine, through its α2-adrenergic antagonistic properties and its effects on calcium signaling. However, its inhibitory effect on ADP and collagen-induced aggregation appears to be weaker and requires higher concentrations. The reproducibility of these effects is supported by multiple studies demonstrating similar qualitative outcomes.
For drug development professionals, this compound presents a multifaceted mechanism of action that could be advantageous in certain clinical scenarios. However, the lack of extensive, direct comparative data with newer antiplatelet agents highlights an area for future research. Further well-controlled studies with standardized methodologies are needed to definitively establish the comparative efficacy and reproducibility of this compound's antiplatelet effects in relation to current standard-of-care therapies. This would enable a more precise determination of its potential role in the therapeutic armamentarium against thromboembolic disorders.
References
Cross-Validation of Buflomedil Studies in Diverse Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Buflomedil studies conducted in various animal species. This compound, a vasoactive drug, has been investigated for its therapeutic potential in improving microcirculation and treating vascular disorders. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to offer an objective comparison of the drug's performance and mechanisms of action across different animal models.
I. Quantitative Data Summary
The following tables summarize the key quantitative findings from this compound studies in dogs, hamsters, and rats, focusing on its hemodynamic, microcirculatory, and receptor binding properties.
Table 1: Hemodynamic Effects of Intravenous this compound in Anesthetized Dogs [1]
| Dose (mg/kg, i.v.) | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) |
| 0.32 - 1.28 | Dose-dependent decrease | Slight increase |
| 2.56 - 5.12 | Dose-dependent decrease | Decrease |
Table 2: Effects of Intravenous this compound on Regional Blood Flow in Anesthetized Dogs [1]
| Artery | Dose (µg/kg, intra-arterial) | Effect on Blood Flow |
| Maxillary | 10 - 320 | Dose-dependent increase |
| Internal Carotid | 40 - 320 | Dose-dependent increase |
| Vertebral | 20 - 640 | Dose-dependent increase |
Table 3: Effects of Topical this compound on Arteriolar Properties in Hamster Cheek Pouch Microcirculation [2]
| This compound Concentration (M) | Change in Arteriolar Diameter | Change in Vasomotion Frequency | Change in Vasomotion Amplitude |
| 10⁻⁹ - 10⁻⁵ | No significant change | ~20% increase | ~30% increase |
Table 4: Effects of this compound on Functional Capillary Density (FCD) in Hamster Skin Flap Model [3][4]
| Treatment Group | Dose | FCD vs. Control |
| This compound | 3 mg/kg/day, i.p. | Higher |
| Pentoxifylline | 14.5 mg/kg/day, i.p. | No significant difference |
Table 5: Alpha-Adrenoceptor Antagonistic Activity of this compound in Rats
| Parameter | Value |
| Affinity Ratio (α1A-AR / α1B-AR) | 4.06 / 6.84 |
II. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Measurement of Cardiovascular Effects in Anesthetized Dogs
-
Animal Model: Healthy adult dogs.
-
Anesthesia: Anesthesia is induced and maintained using agents such as isoflurane or halothane. Mechanical ventilation is employed to maintain PaCO2 within a physiological range (35-45 mm of Hg).
-
Surgical Preparation: The trachea is cannulated to ensure a patent airway. A carotid artery is cannulated for direct blood pressure measurement, and a femoral vein is cannulated for intravenous drug administration.
-
Data Acquisition: Arterial blood pressure (systolic, diastolic, and mean) and heart rate are continuously monitored and recorded. Cardiac output and other hemodynamic parameters can also be measured.
-
Drug Administration: this compound is administered intravenously at escalating doses. A sufficient washout period is allowed between doses to observe the dose-dependent effects.
-
Data Analysis: Changes in blood pressure and heart rate from baseline are calculated for each dose of this compound.
Evaluation of Microcirculatory Effects in the Hamster Cheek Pouch Model
-
Animal Model: Male Syrian golden hamsters.
-
Anesthesia: Hamsters are anesthetized, and the cheek pouch is everted and prepared for intravital microscopy.
-
Experimental Setup: The everted cheek pouch is placed on a microscope stage and superfused with a warmed, buffered physiological salt solution. The microcirculation is observed using a microscope equipped with a camera.
-
Drug Administration: this compound is applied topically to the cheek pouch preparation in various concentrations.
-
Data Acquisition: Arteriolar diameter, vasomotion frequency, and amplitude are measured before and after the application of this compound. Functional capillary density can be assessed by counting the number of perfused capillaries in a given area.
-
Data Analysis: Changes in microcirculatory parameters are expressed as a percentage of the baseline values.
In Vitro Alpha-Adrenoceptor Binding Assay
-
Tissue Preparation: Prostate and spleen tissues are obtained from Wistar rats to prepare membranes expressing α1A and α1B-adrenoceptors, respectively.
-
Radioligand: [³H]prazosin, a radiolabeled antagonist, is used to label the α1-adrenoceptors.
-
Assay Procedure: The tissue membranes are incubated with a fixed concentration of [³H]prazosin and varying concentrations of this compound. Non-specific binding is determined in the presence of an excess of an unlabeled antagonist.
-
Data Acquisition: After incubation, the bound and free radioligand are separated by filtration. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]prazosin (IC₅₀) is determined. The affinity of this compound for the receptor subtypes (Ki) is calculated from the IC₅₀ values. The ratio of affinities for α1A and α1B adrenoceptors indicates the selectivity of the compound.
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action of this compound and the experimental workflows described in this guide.
References
- 1. Cardiovascular actions of this compound and possible mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on spontaneous vasomotion and mean arteriolar internal diameter in the hamster cheek pouch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and Pentoxifylline on Hamster Skin-Flap Microcirculation: Prediction of Flap Viability Using Orthogonal Polarization Spectral Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
A Comparative Analysis of Buflomedil and Co-dergocrine Mesylate in the Management of Cognitive Decline
Mechanism of Action: A Tale of Two Pathways
Buflomedil primarily acts as a vasoactive agent, enhancing microcirculation and tissue perfusion. Its proposed mechanism involves a multi-faceted approach including weak calcium channel antagonism, non-selective alpha-adrenoceptor antagonism, and inhibition of platelet aggregation[1]. These actions collectively contribute to improved blood flow and oxygenation in the brain.
In contrast, co-dergocrine mesylate, a combination of four ergot alkaloids, is considered a metabolic enhancer. Its precise mechanism of action on cognitive function is not fully elucidated but is thought to involve the modulation of central monoaminergic (dopaminergic and serotonergic) neurotransmitter systems and an improvement in cerebral metabolism[2]. It is believed to normalize the electrical activity of the brain and enhance neuronal glucose utilization.
Clinical Efficacy: Insights from Placebo-Controlled Studies
To objectively assess the performance of this compound and co-dergocrine mesylate, data from placebo-controlled trials have been summarized. These studies provide the most robust evidence for the individual efficacy of each compound.
This compound: Performance Against Placebo
Clinical trials of this compound have demonstrated its superiority over placebo in improving cognitive and psychometric functions in patients with cerebrovascular insufficiency and senile dementia[1].
| Study Characteristic | Levinson et al. (1985) [3] |
| Patient Population | 55 patients with dementia |
| Dosage | Not specified in abstract |
| Treatment Duration | Not specified in abstract |
| Key Findings | Statistically significant improvement in mood, self-care, alertness, emotional lability, indifference, hostility, and anxiety compared to placebo. Clear superiority in improving cognitive and psychosomatic dysfunction. |
| Adverse Effects | Well tolerated. |
Co-dergocrine Mesylate: Performance Against Placebo
Studies on co-dergocrine mesylate have shown statistically significant positive effects on the symptoms of cognitive dysfunction in elderly patients with age-related cognitive decline, although the clinical relevance of these findings has been a subject of debate.
| Study Characteristic | Spagnoli et al. (1990) |
| Patient Population | 40 elderly patients with severe multi-infarct dementia |
| Dosage | 3 mg daily, intravenous infusion |
| Treatment Duration | 14 days |
| Key Findings | Significant improvements in cognitive dysfunction, mood depression, withdrawal, and overall impression as rated on the Sandoz Clinical Assessment Geriatric (SCAG) scale compared to placebo. |
| Adverse Effects | Nausea, gastric discomfort, tremor, nasal congestion, flushing, hypotension, and hypertension were reported during infusion. |
Experimental Protocols: A Glimpse into the Trial Designs
The methodologies employed in the key clinical trials provide context for the interpretation of their findings. The following is a generalized workflow representative of placebo-controlled trials for cognitive enhancers.
Key Study Methodologies
-
Levinson et al. (1985) - this compound: This was a double-blind, placebo-controlled clinical study. Patients diagnosed with dementia were included. The efficacy and safety of this compound were assessed, with a focus on cognitive dysfunction and psychosomatic symptoms.
-
Spagnoli et al. (1990) - Co-dergocrine Mesylate: This was a double-blind, placebo-controlled trial. The study enrolled elderly patients with severe multi-infarct dementia. After a one-week placebo run-in period, patients were randomized to receive either intravenous co-dergocrine mesylate or placebo for 14 days. The primary outcome was assessed using the SCAG scale.
Summary and Conclusion
Both this compound and co-dergocrine mesylate have demonstrated efficacy in improving cognitive function compared to placebo in specific patient populations. This compound's vasoactive properties suggest its utility in cases of cerebrovascular insufficiency, while co-dergocrine mesylate's metabolic enhancement may be beneficial in broader age-related cognitive decline.
The available evidence, primarily from individual placebo-controlled trials, indicates that both drugs can produce statistically significant improvements in various cognitive and behavioral domains. However, the absence of robust, direct comparative studies makes it challenging to definitively declare one as superior to the other. The statement from a 1989 review suggesting a slight advantage for this compound remains an important but uncorroborated piece of information.
Future head-to-head clinical trials are warranted to provide a clearer understanding of the comparative efficacy and safety profiles of these two compounds. Such studies would be invaluable in guiding clinical decision-making and advancing the development of more effective treatments for cognitive impairment. Researchers and clinicians should consider the underlying pathophysiology of the cognitive decline when evaluating the potential utility of either this compound or co-dergocrine mesylate.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in peripheral and cerebral vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co-dergocrine mesylate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in age-related cognitive decline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of long-term safety data with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Buflomedil Demonstrates Superiority Over Placebo in Improving Walking Distance for Patients with Intermittent Claudication
For researchers, scientists, and drug development professionals, clinical trial data indicates that Buflomedil offers a statistically significant, albeit moderate, improvement in walking distance for patients with intermittent claudication compared to placebo. However, the overall evidence is limited by the small number of high-quality studies and potential publication bias.
This compound, a vasoactive agent, has been evaluated in several clinical trials for its efficacy in treating intermittent claudication, a condition characterized by pain during exercise due to restricted blood flow. A comprehensive analysis of the available data from randomized controlled trials (RCTs) reveals that this compound treatment leads to measurable improvements in key clinical endpoints.
Quantitative Comparison of this compound and Placebo
The primary efficacy of this compound in intermittent claudication has been assessed by measuring the improvement in walking distance. The following table summarizes the key quantitative data from two pivotal double-blind, randomized controlled trials comparing oral this compound with a placebo.
| Efficacy Outcome | This compound Group | Placebo Group | Weighted Mean Difference (95% CI) | Trial(s) |
| Pain-Free Walking Distance (PFWD) | Improved | Improved | 75.1 m (20.6 to 129.6) | Trübestein 1984[1][2][3] |
| 80.6 m (3.0 to 158.2) | Diamantopoulos 2001[1][2] | |||
| Maximum Walking Distance (MWD) | Improved | Improved | 80.7 m (9.4 to 152) | Trübestein 1984 |
| 171.4 m (51.3 to 291.5) | Diamantopoulos 2001 |
A Cochrane review analyzing these two trials, which included a total of 127 participants, found that this compound showed moderate improvements in both pain-free and maximum walking distance. The improvements were statistically significant. It is important to note that the Diamantopoulos 2001 study was conducted in a population of patients with diabetes.
Another large-scale, long-term study known as the LIMB (Limbs International Medicinal this compound) trial, which enrolled 2078 patients, focused on the prevention of cardiovascular events. This study found that long-term treatment with this compound reduced the incidence of composite cardiovascular events compared to placebo.
Experimental Protocols
The clinical trials assessing the efficacy of this compound versus placebo for intermittent claudication have generally followed a robust, double-blind, randomized, placebo-controlled design.
A Representative Experimental Protocol:
-
Patient Recruitment: Patients diagnosed with intermittent claudication (Fontaine stage II) are recruited for the study. Inclusion criteria typically include a documented history of peripheral arterial occlusive disease and an ankle-brachial index (ABI) within a specified range.
-
Informed Consent and Baseline Assessment: All participants provide informed consent. A baseline assessment is conducted, which includes a standardized treadmill exercise test to determine the initial pain-free walking distance and maximum walking distance.
-
Randomization: Participants are randomly assigned to receive either oral this compound (e.g., 600 mg daily) or a matching placebo. The randomization process is double-blinded, meaning neither the patients nor the investigators know who is receiving the active drug or the placebo.
-
Treatment Period: The treatment duration in these trials has typically ranged from 12 weeks to six months.
-
Follow-up Assessments: Patients are monitored at regular intervals throughout the study. The primary outcome measures, pain-free and maximum walking distances, are reassessed using the same standardized treadmill test protocol as at baseline.
-
Data Analysis: The change in walking distance from baseline to the end of the treatment period is calculated for both the this compound and placebo groups. Statistical analyses, such as the calculation of the weighted mean difference, are then performed to determine the significance of any observed differences between the two groups.
Visualizing the Clinical Trial Workflow
The following diagram illustrates the typical workflow of a randomized controlled clinical trial comparing this compound to a placebo.
Caption: Workflow of a this compound vs. Placebo Clinical Trial.
Mechanism of Action: this compound's Signaling Pathways
This compound's therapeutic effects are attributed to its multifaceted mechanism of action, which involves several signaling pathways. It primarily acts as a nonselective alpha-adrenergic receptor antagonist. By blocking these receptors on vascular smooth muscle, it inhibits catecholamine-induced vasoconstriction, leading to vasodilation and increased blood flow. Additionally, this compound has been shown to modulate cellular calcium channels, further contributing to vasodilation. Other reported mechanisms include improving blood rheology by enhancing red blood cell deformability and inhibiting platelet aggregation.
The diagram below illustrates the proposed signaling pathways of this compound.
Caption: Proposed Signaling Pathways of this compound.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Buflomedil
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds like Buflomedil is a critical component of laboratory safety and environmental responsibility. Adherence to proper disposal protocols minimizes risks to personnel and prevents environmental contamination. This guide provides essential, step-by-step instructions for the proper disposal of this compound, in line with established safety guidelines.
Immediate Safety and Handling Precautions
This compound Hydrochloride is categorized as harmful if swallowed and may cause skin and eye irritation.[1] Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including gloves and eye protection.[2] In the event of accidental contact, wash the affected skin area with soap and plenty of water, and for eye contact, flush with water as a precaution.[2]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[2] It is crucial to prevent the entry of this compound into drains or sewage systems as it is considered slightly hazardous to water.[3]
1. Segregation and Containment of Waste:
-
Unused or Expired this compound: Place the unwanted this compound into a suitable, clearly labeled, and securely closed container for disposal.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing papers, or contaminated labware, should be considered trace-contaminated waste. These items must be collected in a designated, sealed, and properly labeled waste container.
2. Professional Waste Disposal:
-
The primary and recommended method for this compound disposal is to engage a licensed, professional waste disposal company. These companies are equipped to handle and dispose of chemical waste in a manner that is both safe and compliant with environmental regulations.
-
Do not mix this compound with household garbage.
3. Accidental Spills:
-
In the case of a spill, prevent further leakage if it is safe to do so.
-
Avoid the formation of dust.
-
Sweep or shovel the spilled material into a suitable, closed container for disposal.
-
Ensure adequate ventilation in the area of the spill.
Quantitative Data and Disposal Guidelines
| Guideline Category | Recommended Action | Non-Recommended Action |
| Primary Disposal Method | Engage a licensed professional waste disposal service. | Disposal in regular trash or household garbage. |
| Aquatic Environment | Prevent entry into drains, sewers, and watercourses. | Flushing down the toilet or sink. |
| Waste Containment | Use suitable, closed, and properly labeled containers for waste. | Leaving waste in open or unlabeled containers. |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE in accordance with applicable laws and good lab practices. | Reusing contaminated disposable PPE. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
